C14H12O3S
Description
Propriétés
IUPAC Name |
3-(4-methoxyphenyl)-2-thiophen-2-ylprop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3S/c1-17-11-6-4-10(5-7-11)9-12(14(15)16)13-3-2-8-18-13/h2-9H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEIFYXYZGUQOKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C2=CC=CS2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00407015 | |
| Record name | 2-Thiopheneacetic acid,a-[(4-methoxyphenyl)methylene]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00407015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104314-01-4 | |
| Record name | 2-Thiopheneacetic acid,a-[(4-methoxyphenyl)methylene]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00407015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
High-Resolution Mass Spectrometry of C₁₄H₁₂O₃S: Exact Mass, Isomeric Differentiation, and Fragmentation Pathways
Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Professionals Document Type: Technical Whitepaper & Analytical Guide
Executive Summary
In pharmaceutical development, the empirical formula C₁₄H₁₂O₃S (Exact Mass: 260.0507 Da) represents a critical analytical challenge. This formula corresponds to several structural isomers, most notably the non-steroidal anti-inflammatory drugs (NSAIDs) and . Because these molecules share identical molecular weights and similar physicochemical properties, standard low-resolution mass spectrometry (LRMS) cannot distinguish them.
As an application scientist, the ability to unambiguously differentiate these isomers is paramount—not only for pharmacokinetic profiling but also because of their divergent toxicological profiles. This guide establishes a self-validating High-Resolution Mass Spectrometry (HRMS) workflow, detailing the fundamental causality behind their collision-induced dissociation (CID) pathways.
Chemical Identity and Exact Mass Fundamentals
Before evaluating fragmentation, we must establish the precise isotopic foundation of the precursor ion. The theoretical exact mass is calculated using the most abundant stable isotopes (¹²C, ¹H, ¹⁶O, ³²S).
-
Carbon (C₁₄): 14 × 12.000000 = 168.000000 Da
-
Hydrogen (H₁₂): 12 × 1.007825 = 12.093900 Da
-
Oxygen (O₃): 3 × 15.994915 = 47.984745 Da
-
Sulfur (S₁): 1 × 31.972071 = 31.972071 Da
-
Monoisotopic Exact Mass: 260.0507 Da
Under positive electrospray ionization (ESI+), the addition of a proton (H⁺, 1.007825 Da) yields the precursor ion [M+H]⁺ at m/z 261.0585 .
Causality in Fragmentation Mechanisms
While both Tiaprofenic Acid and Suprofen share the [M+H]⁺ m/z 261.0585 precursor, their structural connectivity dictates entirely divergent MS/MS spectra. Both molecules feature a central ketone group bridging a phenyl ring and a thiophene ring.
The Mechanistic Rule: Under CID, the dominant fragmentation pathway for diaryl ketones is α-cleavage adjacent to the carbonyl carbon. This cleavage is thermodynamically driven by the formation of highly resonance-stabilized acylium ions ([R-C≡O]⁺).
-
Tiaprofenic Acid (5-benzoyl-α-methyl-2-thiopheneacetic acid): The propionic acid moiety is attached to the thiophene ring. α-cleavage on the phenyl side yields a standard benzoyl cation (m/z 105.0340 ). Cleavage on the thiophene side yields a carboxyethyl-thiophene-carbonyl cation (m/z 183.0116 ).
-
Suprofen (α-methyl-4-(2-thienylcarbonyl)benzeneacetic acid): The propionic acid moiety is attached to the phenyl ring. α-cleavage on the thiophene side yields a thienyl-carbonyl cation (m/z 110.9905 ). Cleavage on the phenyl side yields a carboxyethyl-benzoyl cation (m/z 177.0552 ).
Figure 1: Divergent α-cleavage fragmentation pathways of C14H12O3S isomers under CID.
Quantitative Data Presentation
To facilitate rapid identification during targeted or non-targeted screening, the exact masses of the diagnostic acylium fragments are summarized below. Mass accuracy must be maintained within <5 ppm to validate these empirical formulas.
Table 1: High-Resolution Precursor and Product Ion Assignments for C₁₄H₁₂O₃S (ESI+)
| Compound | Precursor[M+H]⁺ (Da) | Diagnostic Fragment 1 (m/z) | Fragment 1 Formula | Diagnostic Fragment 2 (m/z) | Fragment 2 Formula |
| Tiaprofenic Acid | 261.0585 | 105.0340 | [C₇H₅O]⁺ | 183.0116 | [C₈H₇O₃S]⁺ |
| Suprofen | 261.0585 | 110.9905 | [C₅H₃OS]⁺ | 177.0552 | [C₁₀H₉O₃]⁺ |
Experimental Protocol: Self-Validating LC-ESI-HRMS/MS Workflow
To ensure trustworthiness and reproducibility, the following protocol utilizes a self-validating system incorporating internal standardization and real-time mass correction.
Step 1: Matrix Extraction & Internal Standardization
-
Spike 100 µL of biological matrix (e.g., plasma) with 10 µL of an isotopically labeled internal standard (e.g., Suprofen-d3 at 1 µg/mL). Causality: The stable isotope guarantees that any observed ion suppression or extraction losses are mathematically normalized.
-
Precipitate proteins using 300 µL of ice-cold acetonitrile.
-
Vortex for 30 seconds and centrifuge at 14,000 × g for 10 minutes at 4°C. Extract the supernatant for injection.
Step 2: Chromatographic Separation
-
Inject 2 µL of the supernatant onto a sub-2 µm C18 UHPLC column (e.g., 2.1 × 100 mm, 1.7 µm).
-
Mobile Phases: (A) 0.1% Formic Acid in LC-MS grade H₂O; (B) 0.1% Formic Acid in Acetonitrile.
-
Gradient: Run a linear gradient from 5% B to 95% B over 8 minutes. Causality: Chromatographic separation prior to MS is critical. Because both isomers share an identical precursor mass, co-elution would result in chimeric MS/MS spectra, making quantification impossible.
Step 3: High-Resolution Mass Spectrometry (HRMS)
-
Source Settings: Operate the Q-TOF or Orbitrap in ESI+ mode. Set Capillary Voltage to 3.5 kV and Desolvation Temperature to 350°C.
-
Fragmentation: Utilize Data-Dependent Acquisition (DDA). Isolate m/z 261.0585 with a narrow quadrupole isolation window (± 1.0 Da) and apply a Normalized Collision Energy (NCE) of 25–30 eV to induce α-cleavage.
Step 4: Self-Validation via Lock Mass
-
Infuse a reference standard (e.g., Leucine Enkephalin, m/z 556.2771) continuously via a secondary electrospray probe. Causality: Real-time mass correction ensures mass accuracy remains < 3 ppm. This mathematically validates the empirical formulas of the generated acylium fragments and eliminates false positives from isobaric interferences.
Toxicological Implications: Bioactivation and CYP450 Inactivation
Differentiating these isomers is not merely an academic exercise; it has profound implications in drug safety. Both molecules contain a thiophene ring, which is a known structural alert in medicinal chemistry.
Research has demonstrated that the thiophene ring of Suprofen is highly susceptible to oxidation by Cytochrome P450 enzymes (specifically ). This oxidation generates highly reactive electrophilic intermediates (such as thiophene S-oxides or epoxides). These reactive metabolites covalently bind to the apoprotein of CYP2C9, leading to mechanism-based inactivation (MBI) and subsequent severe hepatotoxicity and renal toxicity [3]. This specific bioactivation pathway ultimately led to the withdrawal of Suprofen from the market, underscoring the necessity of rigorous MS/MS structural profiling during the drug development pipeline.
References
-
PubChem Compound Summary for CID 5468, Tiaprofenic Acid. National Center for Biotechnology Information. URL:[Link]
-
PubChem Compound Summary for CID 5359, Suprofen. National Center for Biotechnology Information. URL:[Link]
-
Mechanism-based inactivation of human recombinant P450 2C9 by the nonsteroidal anti-inflammatory drug suprofen. O'Donnell JP, Dalvie DK, Kalgutkar AS, Obach RS. Drug Metabolism and Disposition. 2003 Nov;31(11):1369-77. URL:[Link]
mechanism of action of C14H12O3S suprofen in COX-1 and COX-2 inhibition
- 1. What is Suprofen used for? [synapse.patsnap.com]
- 2. Suprofen - wikidoc [wikidoc.org]
- 3. Suprofen | C14H12O3S | CID 5359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Structural and Chemical Biology of the Interaction of Cyclooxygenase with Substrates and Non-Steroidal Anti-Inflammatory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differential binding mode of diverse cyclooxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Suprofen : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 8. Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: A full in vitro analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Suprofen? [synapse.patsnap.com]
Structural Isomerism in Arylpropionic Acids: In Vitro Pharmacological Properties and Binding Affinity of C₁₄H₁₂O₃S Isomers
Introduction to C₁₄H₁₂O₃S Topology and Isomerism
In the landscape of non-steroidal anti-inflammatory drugs (NSAIDs), structural isomerism plays a profound role in dictating target affinity, binding kinetics, and clinical utility. The molecular formula C₁₄H₁₂O₃S predominantly identifies two structurally distinct isomers belonging to the arylpropionic acid (profen) class:
-
Suprofen: α -methyl-4-(2-thienylcarbonyl)benzeneacetic acid[1].
-
Tiaprofenic Acid: 2-(5-benzoylthiophen-2-yl)propanoic acid[2].
While both compounds share identical molecular weights (260.31 g/mol ) and functional groups (a propionic acid moiety, a bridging carbonyl, a thiophene ring, and a phenyl ring), their topological connectivity is transposed. In Suprofen, the propionic acid is anchored to the phenyl ring. In Tiaprofenic acid, it is anchored to the thiophene ring.
As an application scientist, I emphasize to my teams that this is not merely a trivial chemical distinction. This transposition fundamentally alters the molecule's dihedral angles, electron density distribution, and steric presentation. These factors directly dictate how each isomer navigates the hydrophobic channel of the cyclooxygenase (COX) active site, ultimately defining their in vitro pharmacological profiles.
Mechanistic Pharmacology: The Cyclooxygenase Pathway
Both C₁₄H₁₂O₃S isomers act as competitive, reversible inhibitors of the cyclooxygenase enzymes (COX-1 and COX-2). These isozymes are responsible for catalyzing the conversion of arachidonic acid into prostaglandin H₂ (PGH₂), the precursor to various downstream inflammatory and cytoprotective prostanoids.
The COX active site consists of a long, narrow hydrophobic channel. The carboxylate group of the profen's propionic acid moiety forms a critical electrostatic salt bridge with the Arg120 residue at the base of this channel, while the aromatic rings project upward toward the catalytic Tyr385 residue. Because both isomers lack the rigid, bulky sulfonamide groups characteristic of classical COX-2 selective inhibitors (like celecoxib), they cannot efficiently exploit the secondary side pocket created by the Val523 substitution in COX-2. Consequently, both isomers exhibit a preferential in vitro binding affinity for the constitutive COX-1 isozyme[3].
Figure 1: Mechanistic pathway of COX inhibition by C14H12O3S isomers.
In Vitro Binding Affinity & Quantitative Data
When evaluating the binding affinity of these isomers, we rely on the half-maximal inhibitory concentration (IC₅₀). The data below synthesizes findings from purified recombinant human COX (rhCOX) assays.
Note: A Selectivity Ratio (COX-1/COX-2) of less than 1.0 indicates a higher affinity (greater potency) for COX-1 over COX-2.
| Compound | Structural Core | Target Isozyme | IC₅₀ Value | Selectivity Ratio | Pharmacological Profile |
| Suprofen | Phenylacetic acid | COX-1 | 1.1 µM | 0.12 | Non-selective / COX-1 Preferential |
| COX-2 | 8.7 µM | ||||
| Tiaprofenic Acid | Thiopheneacetic acid | COX-1 | 0.002 µM (2 nM) | 0.07 | Highly Potent / COX-1 Preferential |
| COX-2 | 0.026 µM (26 nM) |
Data Insights & Causality: The data clearly demonstrates that Tiaprofenic acid possesses a significantly higher intrinsic binding affinity (lower IC₅₀) for both isozymes compared to Suprofen[4],[5]. This is largely attributed to the thiophene core of Tiaprofenic acid, which provides a more favorable dihedral angle for the benzoyl group to navigate the steric constraints of the COX channel. However, both compounds remain COX-1 preferential. As established by , this potent COX-1 inhibition is the primary causal factor behind the gastrointestinal toxicity commonly associated with non-selective NSAIDs[3].
Experimental Protocol: Self-Validating In Vitro COX Assay
In my experience optimizing high-throughput screening cascades, the choice of assay matrix is paramount. While whole-blood assays (WBA) provide physiological context, they are heavily confounded by the >99% plasma protein binding typical of profens. Therefore, to isolate the true intrinsic binding affinity ( Ki ) of C₁₄H₁₂O₃S isomers, we mandate the use of purified rhCOX enzymes in a controlled buffer system.
The following is a field-proven, self-validating protocol for determining the IC₅₀ of these isomers.
Step-by-Step Methodology
Phase 1: Reagent & Enzyme Preparation
-
Reconstitute rhCOX-1 and rhCOX-2 in 100 mM Tris-HCl buffer (pH 8.0) containing 1 mM EDTA and 2 mM phenol.
-
Causality Check: Phenol acts as a necessary co-substrate for the peroxidase activity of COX, ensuring the enzyme remains in its active catalytic state. Add 1 µM Hematin to reconstitute the holoenzyme, as the heme group is strictly required for the conversion of PGG₂ to PGH₂.
Phase 2: Inhibitor Incubation 3. Dispense the C₁₄H₁₂O₃S isomer (Suprofen or Tiaprofenic acid), serially diluted in DMSO, into the reaction wells. 4. Incubate the enzyme-inhibitor complex at 37°C for 10 minutes. 5. Causality Check: Profens exhibit time-dependent, slow-binding kinetics. A 10-minute pre-incubation allows the isomer to reach thermodynamic equilibrium within the hydrophobic channel before the substrate is introduced, preventing artificially inflated IC₅₀ readouts.
Phase 3: Substrate Initiation 6. Add 10 µM Arachidonic Acid to initiate the cyclooxygenase reaction. React for exactly 2 minutes at 37°C.
Phase 4: Self-Validating Termination 7. Quench the reaction by adding 1M HCl and immediately introduce saturated Stannous Chloride (SnCl₂). 8. Causality Check: The COX reaction produces PGH₂, a highly unstable endoperoxide. SnCl₂ forcefully and uniformly reduces PGH₂ to the stable prostanoid PGF₂ α . Without this step, spontaneous and variable degradation of PGH₂ into mixed prostanoids would introduce unacceptable standard deviations across technical replicates, rendering the assay mathematically invalid.
Phase 5: Quantification 9. Quantify PGF₂ α levels using a competitive Enzyme Immunoassay (EIA). Calculate the IC₅₀ using a 4-parameter logistic (4PL) regression model.
Figure 2: In vitro workflow for evaluating COX inhibition and PGE2 quantification.
Conclusion
The C₁₄H₁₂O₃S isomers, Suprofen and Tiaprofenic acid, perfectly illustrate how topological isomerism dictates pharmacological potency. While both maintain a COX-1 preferential profile due to their inability to access the COX-2 side pocket, the thiophene-anchored propionic acid of Tiaprofenic acid grants it a significantly higher intrinsic binding affinity compared to the phenyl-anchored Suprofen. Understanding these structure-activity relationships (SAR) through rigorously controlled, self-validating in vitro assays remains the cornerstone of rational NSAID design and optimization.
References
-
PubChem. "Suprofen | C14H12O3S | CID 5359". National Center for Biotechnology Information. URL:[Link]
-
PubChem. "Tiaprofenic Acid | C14H12O3S | CID 5468". National Center for Biotechnology Information. URL:[Link]
-
Warner TD, Giuliano F, Vojnovic I, Bukasa A, Mitchell JA, Vane JR. "Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: A full in vitro analysis". Proceedings of the National Academy of Sciences (PNAS) / NCBI PMC. 1999. URL:[Link]
Sources
- 1. Suprofen | C14H12O3S | CID 5359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Tiaprofenic Acid | C14H12O3S | CID 5468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: A full in vitro analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
Crystal Structure Analysis and Polymorphism of Phenacyl Phenyl Sulfone (C14H12O3S): A Comprehensive Solid-State Guide
Introduction and Structural Significance
Phenacyl phenyl sulfone (also known as 1-phenyl-2-(phenylsulfonyl)ethan-1-one) is a highly versatile building block in organic synthesis and a structurally significant motif in drug development. With the chemical formula C14H12O3S, its molecular architecture consists of two rigid phenyl rings bridged by a highly flexible sulfonyl-methylene-carbonyl linkage.
From a solid-state chemistry perspective, this flexibility makes the Active Pharmaceutical Ingredient (API) or chemical intermediate highly susceptible to conformational polymorphism [1]. Because the molecule can rotate freely around the C(sp³)–S and C(sp³)–C(sp²) bonds, it can adopt multiple distinct 3D conformations in solution. Depending on the crystallization kinetics and thermodynamics, these different conformers can be trapped in the solid state, leading to distinct crystal lattices with varying physicochemical properties (e.g., solubility, melting point, and stability).
Baseline Crystallography: The Thermodynamic Form I
Before screening for novel polymorphs, it is critical to establish the baseline thermodynamic crystal structure. The stable form of phenacyl phenyl sulfone (Form I) was definitively elucidated using Single-Crystal X-Ray Diffraction (SCXRD) by Krawiec, Krygowski, and Zakrzewski[2].
Mechanistic Insight into Crystal Packing
Form I crystallizes in the monoclinic space group P2₁/c. This space group is highly favored in organic solid-state chemistry because it allows for optimal close packing via glide planes and screw axes.
The structural stability of Form I is primarily governed by a network of intermolecular C–H···O interactions . The highly electronegative oxygen atoms of the sulfonyl (–SO₂–) and carbonyl (–C=O) groups act as potent hydrogen-bond acceptors. Conversely, the acidic methylene protons (flanked by two strongly electron-withdrawing groups) and the aromatic protons act as hydrogen-bond donors. The crystallographic data reveals that both benzene rings maintain near-perfect planarity (within 0.03 Å), which minimizes steric hindrance and maximizes the efficiency of the crystal packing[2].
Quantitative Crystallographic Data
The baseline crystallographic parameters for Form I are summarized below to provide a reference for phase identification during polymorph screening.
| Parameter | Value (Form I) |
| Chemical Formula | C₁₄H₁₂O₃S |
| Formula Weight | 260.31 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 9.231(3) Åb = 5.363(1) Åc = 25.742(10) Å |
| Beta Angle (β) | 98.49(3)° |
| Unit Cell Volume (V) | 1260.5(7) ų |
| Molecules per Unit Cell (Z) | 4 |
| Calculated Density (Dx) | 1.371 g/cm³ |
| Shortest C-H···O Contacts | 2.41 Å, 2.51 Å, 2.55 Å, 2.67 Å, 2.77 Å |
Experimental Workflow for Polymorph Screening
To systematically map the solid-state landscape of phenacyl phenyl sulfone, researchers must employ a multi-tiered screening protocol that manipulates both thermodynamic and kinetic variables.
Protocol 1: Solvent-Mediated Polymorph Screening
The causality behind solvent selection lies in hydrogen-bonding propensity and dielectric constants. Protic solvents (e.g., ethanol) can hydrogen-bond with the sulfonyl oxygens, potentially altering the dominant conformation of the molecule in solution prior to nucleation[3].
Step-by-Step Methodology:
-
Solvent Selection: Prepare a diverse panel of solvents (e.g., Ethanol, Toluene, Acetone, Acetonitrile, Heptane).
-
Saturation: Dissolve 50 mg of C14H12O3S in the minimal required volume of each solvent at 50°C to achieve a saturated solution.
-
Crystallization via Thermodynamic Control (Slow Cooling):
-
Procedure: Cool the saturated solution at a highly controlled rate of 0.1°C/min down to 5°C.
-
Causality: Slow cooling maintains a low level of supersaturation, giving the molecules sufficient time to arrange into the lowest-energy conformation, typically yielding the stable monoclinic Form I.
-
-
Crystallization via Kinetic Control (Crash Cooling):
-
Procedure: Submerge a freshly prepared saturated solution (at 50°C) immediately into an ice-water bath (0°C).
-
Causality: Rapid supersaturation forces immediate nucleation. This kinetic trapping can force higher-energy conformers into the crystal lattice, yielding metastable polymorphic forms.
-
-
Antisolvent Addition: To a saturated solution in a highly soluble solvent (e.g., acetone), rapidly inject a miscible antisolvent (e.g., heptane) at a 1:5 ratio under high-shear stirring.
-
Isolation: Filter the resulting precipitates under vacuum and dry under ambient conditions. Crucial Note: Avoid aggressive vacuum drying at elevated temperatures initially, as this can trigger a solid-state phase transition from a metastable solvate back to Form I.
Protocol 2: Self-Validating Thermal Analysis
A common pitfall in solid-state characterization is misidentifying a solvate (pseudopolymorph) as a true polymorph. To ensure absolute trustworthiness, thermal analysis must be a self-validating system.
Step-by-Step Methodology:
-
Thermogravimetric Analysis (TGA): Heat 5–10 mg of the crystallized sample at 10°C/min from 25°C to 300°C under a nitrogen purge.
-
Validation Check: If a mass loss occurs prior to the melting point, the crystal is a solvate or hydrate. If the mass remains stable until degradation, it is an anhydrous polymorph.
-
-
Differential Scanning Calorimetry (DSC): Heat 3–5 mg of the sample in a crimped aluminum pan at 10°C/min.
Visualization of the Screening Workflow
Fig 1. Polymorph screening workflow and phase transition pathways for phenacyl phenyl sulfone.
Advanced Characterization Techniques
Once a potential new phase is isolated and validated thermally, structural confirmation is required:
-
Powder X-Ray Diffraction (PXRD): This is the gold standard for bulk phase identification. Because phenacyl phenyl sulfone's Form I has a known unit cell, its theoretical PXRD pattern can be simulated. Any experimental pattern exhibiting distinct, unexplainable Bragg peaks indicates a novel polymorphic lattice.
-
Solid-State NMR (ssNMR): Utilizing ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) NMR is highly recommended for this molecule. Because the carbonyl and methylene carbons are highly sensitive to their local magnetic environments, peak splitting in these regions directly indicates the presence of multiple crystallographically independent molecules in the asymmetric unit (Z' > 1), a common feature in conformational polymorphs.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 76949, 1-Phenyl-2-(phenylsulphonyl)ethan-1-one. PubChem. [Link]
-
Krawiec, M., Krygowski, T. M., & Zakrzewski, A. (1989). Structure of phenacyl phenyl sulfone. Acta Crystallographica Section C Crystal Structure Communications, 45(2), 345-346.[Link]
Sources
Identification and Mechanistic Profiling of C14H12O3S Metabolites in Human Liver Microsomes
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Guide & Whitepaper
Executive Summary & Introduction
The molecular formula C14H12O3S (exact mass: 260.0507 Da) corresponds to Suprofen (and its isomer Tiaprofenic acid), a non-steroidal anti-inflammatory drug (NSAID)[1][2]. While historically efficacious, suprofen was withdrawn from the market due to severe idiosyncratic renal toxicity[3][4]. Retrospective toxicological analyses have linked this adverse drug reaction to the bioactivation of its structural moieties—specifically the thiophene ring and the carboxylic acid group—into highly reactive electrophilic metabolites[3][5].
Human Liver Microsomes (HLMs) remain the gold standard in vitro matrix for drug metabolite profiling[6][7]. Because HLMs contain membrane-bound Cytochrome P450s (CYPs) and Uridine 5'-diphospho-glucuronosyltransferases (UGTs), they allow researchers to isolate and identify Phase I (oxidative) and Phase II (conjugative) metabolites[7][8]. This technical guide provides a comprehensive, self-validating framework for identifying C14H12O3S metabolites in HLMs, detailing the causality behind experimental designs, trapping strategies for reactive intermediates, and high-resolution mass spectrometry (LC-HRMS) workflows.
Mechanistic Pathways of C14H12O3S Biotransformation
The toxicity of C14H12O3S is driven by divergent metabolic pathways that compete for the parent compound. Understanding these pathways is critical for designing the correct in vitro incubation conditions.
-
Phase I Oxidation (CYP2C9-Mediated): The thiophene ring of C14H12O3S is highly susceptible to oxidation by CYP2C9[3]. This results in the formation of transient thiophene-S-oxides and thiophene epoxides . These soft electrophiles are highly reactive and rapidly form covalent adducts with nucleophilic residues (e.g., cysteine) on microsomal proteins, leading to mechanism-based inactivation of CYP2C9[3][4].
-
Phase II Glucuronidation (UGT-Mediated): The carboxylic acid moiety undergoes conjugation with Uridine 5'-diphosphoglucuronic acid (UDPGA) via UGT2B7 to form a 1-β-O-acyl glucuronide [4][8]. While acyl glucuronides can undergo transacylation, studies show they do not significantly contribute to covalent binding for this specific compound[4].
-
Phase II Thioesterification (ACS-Mediated): Acyl-CoA synthetases (ACS) can convert the carboxylic acid into an S-acyl-CoA conjugate in the presence of ATP and Coenzyme A (CoA)[4].
Metabolic bioactivation pathways of C14H12O3S in human liver microsomes.
Quantitative Data Presentation
To dissect the contribution of different pathways to covalent binding, parallel incubations must be performed using specific cofactors[4][9]. The table below summarizes the expected reactivity profile of C14H12O3S metabolites based on foundational studies by Darnell et al.[4][5].
Table 1: Quantitative Summary of C14H12O3S Metabolite Reactivity in HLMs
| Metabolic Pathway | Target Enzyme | Required Cofactors | Trapping Agent | Covalent Binding (pmol eq/mg protein) | Toxicological Implication |
| Oxidation (Phase I) | CYP2C9 | NADPH (1 mM) | GSH (10 mM) | ~250 | High (Thiophene-S-oxide adduction) |
| Glucuronidation (Phase II) | UGT2B7 | UDPGA (2 mM), Alamethicin | None | Not Detected | Low (Stable 1-β-O-acyl glucuronide) |
| Thioesterification (Phase II) | Acyl-CoA Synthetase | ATP (5 mM), CoA (1 mM) | None | Low / Trace | Minor transacylation risk |
Data derived from the covalent binding assays of xenobiotic carboxylic acids in HLMs[4][5].
Experimental Protocols: A Self-Validating System
To ensure scientific integrity, the following protocol isolates each metabolic pathway. By testing pathways independently, we prevent cross-talk (e.g., UGTs consuming the parent drug before CYPs can oxidize it) and establish a clear causal link between a specific enzyme and its resultant metabolite[4][9].
Preparation of the HLM Incubation Matrix
-
Action: Thaw pooled HLMs on ice. Prepare a 1.0 mg/mL protein suspension in 0.1 M potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂[8].
-
Causality (The "Why"): The physiological pH and the presence of Mg²⁺ are critical for maintaining the structural integrity of the microsomal lipid bilayer and the catalytic function of membrane-bound CYPs and UGTs.
Cofactor and Permeabilizing Agent Addition
-
Action: For UGT-specific assays, add alamethicin (50 µg/mg protein) and pre-incubate on ice for 15 minutes.
-
Causality (The "Why"): UGT active sites are localized on the luminal side of the endoplasmic reticulum. Alamethicin is a pore-forming peptide that permeabilizes the microsomal membrane, allowing the highly polar UDPGA cofactor to access the enzyme's active site[8]. Without alamethicin, glucuronidation rates are artificially suppressed.
Reaction Initiation and Reactive Metabolite Trapping
-
Action: Spike C14H12O3S to a final concentration of 10 µM. Initiate parallel reactions by adding specific cofactors:
-
Reaction A (Oxidation): Add 1 mM NADPH + 10 mM Glutathione (GSH).
-
Reaction B (Glucuronidation): Add 2 mM UDPGA.
-
Reaction C (Thioesterification): Add 5 mM ATP + 1 mM CoA.
-
-
Causality (The "Why"): Reactive thiophene epoxides are highly transient and will covalently bind to HLM proteins, rendering them invisible to LC-MS[3][4]. GSH acts as a surrogate soft nucleophile, intercepting the electrophile to form a stable, detectable GSH-conjugate (M+307 Da).
Quenching and Protein Precipitation
-
Action: After 60 minutes of incubation at 37°C, quench the reaction with 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., Diclofenac-d4)[8].
-
Causality (The "Why"): The cold organic solvent instantly denatures the enzymes, halting the reaction at a precise time point. It also precipitates the microsomal proteins, preventing LC column clogging during downstream analysis.
Self-Validation Controls
A robust protocol must be self-validating. Always include:
-
Minus-Cofactor Control: Confirms that metabolite formation is enzymatically driven and not an artifact of chemical degradation.
-
Heat-Inactivated HLM Control: Differentiates between enzymatic biotransformation and non-specific protein binding.
Step-by-step in vitro HLM incubation workflow for C14H12O3S metabolite profiling.
LC-HRMS Analytical Strategy
Following centrifugation (15,000 × g for 15 min), the supernatant is analyzed using High-Resolution Mass Spectrometry (e.g., Orbitrap or Q-TOF)[10][11].
-
Ionization Mode: Carboxylic acids like C14H12O3S ionize highly efficiently in negative electrospray ionization (ESI-) due to the facile deprotonation of the -COOH group[8]. However, for the detection of S-acyl-CoA conjugates, positive ion mode (ESI+) is required due to the charge characteristics of the CoA moiety.
-
Mass Defect Filtering (MDF): Because GSH conjugation adds a specific mass (307.0837 Da) and alters the mass defect, applying an MDF workflow in the data processing software allows for the rapid identification of trace reactive metabolites against the complex HLM lipid background[11].
Conclusion
The identification of C14H12O3S metabolites in human liver microsomes highlights the delicate balance between drug efficacy and idiosyncratic toxicity. By utilizing parallel, cofactor-specific incubations[4][9], researchers can isolate the CYP2C9-mediated oxidative pathways responsible for high covalent binding (~250 pmol/mg protein) from the relatively benign UGT-mediated glucuronidation pathways[4][5]. Adhering to the self-validating protocols and trapping strategies outlined in this guide ensures high-fidelity data generation, ultimately enabling safer drug design and optimization.
References
-
Darnell, M., Breitholtz, K., Isin, E. M., Jurva, U., & Weidolf, L. (2015). Significantly Different Covalent Binding of Oxidative Metabolites, Acyl Glucuronides, and S-Acyl CoA Conjugates Formed from Xenobiotic Carboxylic Acids in Human Liver Microsomes. Chemical Research in Toxicology, 28(5), 886-896.[Link]
-
Ryan, E., et al. (2015). Metabolic fate of (+/-)-suprofen and related 2-aroylthiophenes in the presence of P450 2C9. ResearchGate.[Link]
-
PubChem. (2025). Tiaprofenic Acid | C14H12O3S | CID 5468. National Institutes of Health. [Link]
-
Cho, S., et al. (2021). Exploring the Metabolism of Loxoprofen in Liver Microsomes: The Role of Cytochrome P450 and UDP-Glucuronosyltransferase in Its Biotransformation. Pharmaceutics, PMC.[Link]
-
MDPI. (2024). Electrochemical Probing of Human Liver Subcellular S9 Fractions for Drug Metabolite Synthesis. MDPI.[Link]
Sources
- 1. C14H12O3S - Wikipedia [en.wikipedia.org]
- 2. Tiaprofenic Acid | C14H12O3S | CID 5468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Significantly Different Covalent Binding of Oxidative Metabolites, Acyl Glucuronides, and S-Acyl CoA Conjugates Formed from Xenobiotic Carboxylic Acids in Human Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 7. Electrochemical Probing of Human Liver Subcellular S9 Fractions for Drug Metabolite Synthesis [mdpi.com]
- 8. Exploring the Metabolism of Loxoprofen in Liver Microsomes: The Role of Cytochrome P450 and UDP-Glucuronosyltransferase in Its Biotransformation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Identification of suberosin metabolites in human liver microsomes by high-performance liquid chromatography combined with high-resolution quadrupole-orbitrap mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Thermodynamic Stability and Degradation Kinetics of C14H12O3S Compounds: A Mechanistic and Protocol Guide
Prepared by: Senior Application Scientist Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Executive Summary
Compounds with the molecular formula C14H12O3S , most notably the non-steroidal anti-inflammatory drugs (NSAIDs) Tiaprofenic acid (TPA) and Suprofen (SUP) , present unique challenges in pharmaceutical formulation due to their distinct thermodynamic and photochemical instability. Characterized by a thiophene-aromatic ketone backbone, these compounds are highly susceptible to pseudo-first-order hydrolytic degradation and ultrafast photodecarboxylation[1]. This whitepaper synthesizes the thermodynamic principles, kinetic pathways, and self-validating experimental protocols required to accurately profile the degradation of C14H12O3S compounds.
Thermodynamic Stability and Structural Dynamics
The thermodynamic stability of the C14H12O3S backbone is fundamentally dictated by its protonation state and the electronic distribution across its thiophene and benzoyl/thienoyl moieties[2].
Neutral vs. Deprotonated States
At physiological pH (pH 7.4), the propionic acid group (pKa ~ 3.9) is predominantly deprotonated. Density Functional Theory (DFT) calculations reveal a critical structural divergence between the neutral acid and the deprotonated anion:
-
Neutral Form: Thermodynamically stable against decarboxylation due to highly endothermic energy barriers.
-
Deprotonated Form (Anion): The localized negative charge on the carboxylate group induces a significant elongation of the C1–C2 bond (increasing from ~1.53 Å to ~1.65 Å)[2]. This structural distortion primes the molecule for instability, lowering the thermodynamic barrier for decarboxylation to a mere 3–5 kcal/mol when the molecule enters an excited state[2].
Degradation Kinetics & Pathways
Hydrolytic and Oxidative Degradation
Under thermal, acidic, basic, and oxidative stress, C14H12O3S compounds degrade following pseudo-first-order kinetics [3]. The apparent rate constant ( k ) is derived from the linear regression of the natural log of concentration over time. Oxidative environments (e.g., 30% H2O2) typically yield the most rapid degradation, driven by the susceptibility of the thiophene sulfur to oxidation[3].
Photodegradation: The Primary Instability
The most aggressive degradation route for C14H12O3S compounds is UV-induced photodecarboxylation (300–340 nm), which is the mechanistic root of the clinical phototoxicity that led to the market withdrawal of Suprofen[4].
Causality of Phototoxicity: Upon UV absorption, the deprotonated ground state ( S0 ) is excited to the singlet state ( S1 ). Due to the specific (n, π*) transition character of the molecule, it undergoes an ultrafast intersystem crossing (ISC) to the triplet state ( T1 ) in approximately 120 femtoseconds[5]. From T1 , the molecule spontaneously decarboxylates, cleaving the weakened C1-C2 bond to form a triplet biradical. This biradical rapidly reacts with molecular oxygen on a nanosecond timescale to generate reactive oxygen species (ROS), including singlet oxygen and superoxide[5].
Ultrafast photodegradation pathway of deprotonated C14H12O3S compounds leading to ROS generation.
Experimental Workflows & Protocols
To accurately capture the degradation kinetics, the experimental design must prevent post-sampling reactions. Below are the field-proven protocols for profiling these compounds.
Protocol 1: HPLC-Based Kinetic Study of Hydrolytic/Oxidative Degradation
Purpose: To determine the pseudo-first-order rate constants under ICH-compliant stress conditions.
-
Sample Preparation: Dissolve 100 mg of the C14H12O3S API in 20 mL of ethanol to ensure complete solubilization[3].
-
Stress Initiation: Aliquot the solution into three separate flasks. Add 2N HCl (Acidic), 2N NaOH (Basic), and 30% v/v H2O2 (Oxidative) to bring each to a final volume of 100 mL[3]. Heat under reflux.
-
Self-Validating Quenching (Critical Step): At predefined time intervals (e.g., every 30 mins), extract a 0.5 mL aliquot. Causality: You must immediately neutralize the acidic/basic aliquots with an equivalent volume of 2N NaOH or 2N HCl, respectively[3]. Failing to quench the reaction will allow degradation to continue in the autosampler, artificially inflating the calculated rate constant ( k ).
-
Mobile Phase Preparation: Prepare an isocratic mobile phase of 1% acetic acid-acetonitrile (60:40, v/v) containing 0.05 mol/L sodium octyl sulfate, adjusted to pH 4.5[3].
-
Chromatographic Analysis: Inject the quenched samples into the HPLC (UV detection at 254 nm). Integrate the peak areas to calculate Ct/C0 .
Self-validating HPLC workflow for determining the pseudo-first-order degradation kinetics.
Protocol 2: Femtosecond Transient Absorption (fs-TA) for Photodegradation
Purpose: To map the ultrafast intersystem crossing and biradical formation.
-
Buffer Preparation: Prepare a neutral phosphate-buffered saline (PBS) solution (pH 7.4) to ensure the C14H12O3S compound is in its clinically relevant deprotonated state[5].
-
Deoxygenation: Purge the solution with nitrogen gas for 30 minutes prior to analysis. Causality: Oxygen is a potent triplet quencher. Removing it ensures the triplet biradical intermediate lives long enough to be spectroscopically observed before ROS generation occurs[5].
-
Pump-Probe Excitation: Utilize a 266 nm pump pulse (femtosecond laser) to excite the sample, followed by a broadband white-light continuum probe pulse to monitor transient absorption at 360 nm and 600 nm[5].
-
Kinetic Fitting: Apply a biexponential decay function to the 360 nm kinetic trace to extract the time constants ( τ1 for ISC and τ2 for decarboxylation)[5].
Quantitative Data Summaries
Table 1: Kinetic Parameters for C14H12O3S Degradation (Tiaprofenic Acid Model)
Data synthesized from standardized HPLC stress testing[3].
| Degradation Medium | Kinetic Order | Apparent Rate Constant ( k ) | Degradation Mechanism |
| Acidic (2N HCl) | Pseudo-First-Order | Moderate | Acid-catalyzed hydrolysis of the propionic moiety |
| Basic (2N NaOH) | Pseudo-First-Order | Moderate | Base-catalyzed hydrolysis |
| Oxidative (30% H2O2) | Pseudo-First-Order | High | Rapid oxidation of the thiophene sulfur |
Table 2: Thermodynamic Energy Barriers for Photodecarboxylation
Data derived from Density Functional Theory (DFT) and fs-TA spectroscopy[2][5].
| Molecular State | Reaction Step | Timescale / Energy Barrier | Consequence |
| Neutral Acid | S1→ Decarboxylation | Highly Endothermic | Photochemically stable |
| Deprotonated Anion | S1→T1 (ISC) | ∼ 120 fs | Rapid population of the triplet state |
| Deprotonated Anion | T1→ Biradical | 3 – 5 kcal/mol | Spontaneous decarboxylation |
| Triplet Biradical | Biradical + O2→ ROS | Nanosecond scale | Severe phototoxicity / Lipid peroxidation |
References
-
Musa, K. A. K., & Eriksson, L. A. (2009). Photodegradation Mechanism of Nonsteroidal Anti-Inflammatory Drugs Containing Thiophene Moieties: Suprofen and Tiaprofenic Acid. The Journal of Physical Chemistry B.[Link]
-
Chayeh, R., Ben Salah, M., & Rachid, C. (2010). Kinetic Study of Degradation of Tiaprofenic Acid by HPLC. Asian Journal of Chemistry.[Link]
-
Su, T., Ma, J., Li, M.-D., Guan, X., Yu, L., & Phillips, D. L. (2012). Time-Resolved Spectroscopic Study of the Photochemistry of Tiaprofenic Acid in a Neutral Phosphate Buffered Aqueous Solution from Femtoseconds to Final Products. The Journal of Physical Chemistry B.[Link]
Sources
Application Note: A Robust HPLC-UV Method for the Quantification of Suprofen (C₁₄H₁₂O₃S) in Human Plasma
Abstract
This document provides a comprehensive, step-by-step protocol for the development and validation of a high-performance liquid chromatography (HPLC) method for the accurate quantification of Suprofen (C₁₄H₁₂O₃S), a non-steroidal anti-inflammatory drug (NSAID), in human plasma. The method utilizes a simple protein precipitation extraction technique and reverse-phase chromatography with UV detection, making it suitable for pharmacokinetic studies and clinical research. All procedures are designed to meet the rigorous standards outlined in the FDA and ICH M10 bioanalytical method validation guidelines.[1][2][3]
Introduction and Method Principles
Suprofen is a propionic acid derivative and a member of the NSAID class of drugs, acting as an inhibitor of prostaglandin synthesis.[4] Accurate measurement of its concentration in biological fluids like plasma is critical for evaluating its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). This application note addresses the scientific rationale behind the strategic choices made during method development.
Analyte Physicochemical Properties
Understanding the properties of Suprofen is the foundation for a logical method development strategy.
-
Chemical Structure: 2-[4-(thiophene-2-carbonyl)phenyl]propanoic acid.[5]
-
Molecular Formula: C₁₄H₁₂O₃S.[5]
-
Molecular Weight: 260.31 g/mol .
-
Lipophilicity (LogP): 3.167.[8] This moderate lipophilicity indicates good solubility in organic solvents and strong retention on a reverse-phase HPLC column.
-
UV Absorbance: Aromatic ketones and the thiophene ring system confer strong UV absorbance.[4] Related compounds like Ibuprofen and Ketoprofen exhibit absorbance maxima in the 220-275 nm range.[9][10] This allows for sensitive detection using a standard UV detector.
Chromatographic Strategy: Reverse-Phase HPLC
Given Suprofen's moderate lipophilicity (LogP > 3) and the presence of a non-polar phenyl-thiophene core, reverse-phase HPLC is the ideal separation mode.
-
Stationary Phase: A C18 (octadecylsilane) column is the workhorse for this type of analysis, providing excellent hydrophobic retention for Suprofen.
-
Mobile Phase: A mixture of an organic solvent (acetonitrile or methanol) and an acidic aqueous buffer is used. The organic component elutes the analyte from the C18 column, while the acidic buffer serves a crucial purpose: by maintaining the mobile phase pH at least 1.5-2 units below the analyte's pKa, it ensures Suprofen remains in its protonated, neutral form. This suppresses ionization, leading to consistent, sharp, and symmetrical peaks with stable retention times.
Sample Preparation: Protein Precipitation (PPT)
Biological fluids like plasma are complex matrices containing high concentrations of proteins that interfere with HPLC analysis by precipitating on the column, causing high backpressure and poor results.[11]
-
Rationale for PPT: For this method, protein precipitation was chosen for its simplicity, speed, and cost-effectiveness.[12] It involves adding a miscible organic solvent (e.g., acetonitrile) or a strong acid to the plasma sample.[11][12] This denatures the proteins, causing them to precipitate out of solution. After centrifugation, the clear supernatant containing the analyte can be directly injected or evaporated and reconstituted.[11]
-
Choice of Agent: Acetonitrile is often preferred as it typically provides cleaner extracts than methanol and is a strong eluting solvent in reverse-phase HPLC.[13] An acidified organic solvent can further enhance precipitation efficiency.
Materials and Instrumentation
-
Reagents: Suprofen reference standard (≥98% purity), HPLC-grade acetonitrile, methanol, and water; perchloric acid, ACS grade.
-
Biological Matrix: Blank human plasma (with K₂-EDTA as anticoagulant), sourced from a certified vendor.
-
Instrumentation:
-
HPLC system with a binary pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Centrifuge capable of >10,000 x g.
-
Analytical balance, vortex mixer, and calibrated pipettes.
-
Step-by-Step Protocol: Method Development
This section details the logical workflow for establishing the final analytical method.
Phase 1: Initial Parameter Selection
-
UV Wavelength Determination: Prepare a 10 µg/mL solution of Suprofen in the proposed mobile phase (e.g., Acetonitrile:Water 50:50). Scan the solution from 200-400 nm using the DAD. Select an optimal wavelength that provides maximal absorbance for Suprofen, ensuring sensitivity. Based on similar compounds, a wavelength around 260-275 nm is expected.[9][10]
-
Initial Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Perchloric Acid in Water (approx. pH 2.0).
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a broad scouting gradient (e.g., 5% to 95% B over 15 minutes) to determine the approximate elution time of Suprofen.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Phase 2: Sample Preparation Optimization
-
Prepare Spiked Plasma: Spike blank human plasma with Suprofen to a known concentration (e.g., 5 µg/mL).
-
Perform Protein Precipitation:
-
Pipette 100 µL of the spiked plasma into a 1.5 mL microcentrifuge tube.[11]
-
Add 300 µL of cold acetonitrile (a 3:1 ratio of solvent to plasma is a robust starting point).[13][14]
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.[11]
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[11]
-
Carefully transfer the clear supernatant to an HPLC vial for injection.
-
-
Assess Recovery: Compare the peak area of the extracted plasma sample to the peak area of a standard solution prepared in the mobile phase at the same theoretical concentration. A high recovery (>85%) indicates an efficient extraction.
Final Optimized & Validated Method Protocol
The following method was established after systematic optimization of the parameters described above.
Final HPLC Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Perchloric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Elution Mode | Isocratic |
| Composition | 55% A / 45% B |
| Flow Rate | 1.2 mL/min |
| Column Temperature | 35 °C |
| Detector | DAD |
| Detection Wavelength | 272 nm |
| Injection Volume | 20 µL |
| Run Time | 8 minutes |
Standard Curve and QC Preparation
-
Stock Solution: Prepare a 1 mg/mL stock solution of Suprofen in methanol.
-
Working Standards: Perform serial dilutions of the stock solution in 50:50 Acetonitrile:Water to prepare working standards.
-
Calibration Standards & QCs: Spike blank human plasma with the appropriate working standards to prepare calibration curve standards (e.g., 0.1, 0.2, 0.5, 1, 5, 10, 20 µg/mL) and quality control (QC) samples at low, medium, and high concentrations (e.g., 0.3, 8, and 16 µg/mL). QC samples should be prepared from a separate stock solution weighing.[3]
Sample Analysis Protocol
-
Thaw plasma samples (calibrators, QCs, and unknowns) to room temperature.
-
Aliquot 100 µL of each sample into a labeled microcentrifuge tube.
-
Add 300 µL of cold acetonitrile to each tube.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to an HPLC vial.
-
Inject 20 µL onto the HPLC system.
Bioanalytical Method Validation
The optimized method must be validated to ensure it is suitable for its intended purpose, in accordance with regulatory guidelines.[2][15] The validation will demonstrate the method's specificity, linearity, accuracy, precision, and stability.
Validation Parameters and Acceptance Criteria
The following table summarizes the key validation experiments and their acceptance criteria based on the ICH M10 guideline.[3][16]
| Validation Parameter | Experiment | Acceptance Criteria |
| Selectivity/Specificity | Analyze ≥ 6 unique lots of blank plasma. | Response in blank plasma should be ≤ 20% of the LLOQ response.[16] |
| Linearity & Range | Analyze calibration curves (n=3) with ≥ 6 non-zero points. | Correlation coefficient (r²) ≥ 0.99. Back-calculated standards should be within ±15% of nominal (±20% at LLOQ). |
| Accuracy | Analyze QCs at 3 levels (n=5) on 3 different days. | Mean concentration should be within ±15% of the nominal value. |
| Precision | Analyze QCs at 3 levels (n=5) on 3 different days. | Coefficient of Variation (CV%) should be ≤ 15%. |
| Lower Limit of Quantification (LLOQ) | Analyze the lowest standard on the curve (n=5). | Accuracy within ±20% of nominal; Precision (CV%) ≤ 20%. |
| Extraction Recovery | Compare peak areas of extracted QCs to post-extraction spiked samples. | Should be consistent, precise, and reproducible (typically >80%). |
| Matrix Effect | Compare peak areas of post-extraction spiked samples to neat standards. | CV% of the IS-normalized matrix factor across different lots of matrix should be ≤ 15%.[17] |
| Stability | Analyze QCs after various storage conditions (freeze-thaw, bench-top, long-term at -80°C). | Mean concentration of stability samples must be within ±15% of nominal values.[17] |
Discussion and Troubleshooting
-
Peak Tailing: If the Suprofen peak shows significant tailing, it may indicate secondary interactions with the stationary phase. Ensure the mobile phase pH is sufficiently low (<3.0) to fully suppress silanol interactions.
-
High Backpressure: This is almost always due to precipitated proteins. Ensure centrifugation is adequate. A guard column can be used to protect the analytical column.
-
Poor Recovery: Inefficient protein precipitation may be the cause. Ensure vigorous and sufficient vortexing. A different precipitation solvent, such as methanol or acidified acetonitrile, could be evaluated.
-
Matrix Interferences: If co-eluting peaks are observed, the simple PPT method may not be sufficient. A more selective sample preparation technique like liquid-liquid extraction (LLE)[18] or solid-phase extraction (SPE) may be required.[19][20] For an acidic drug like Suprofen, a polymeric reverse-phase SPE sorbent would be a suitable alternative.[19]
Conclusion
This application note presents a straightforward, rapid, and robust HPLC-UV method for the quantification of Suprofen in human plasma. The method employs a simple protein precipitation step and isocratic reverse-phase chromatography, allowing for a short run time suitable for high-throughput analysis. The detailed validation protocol ensures that the method generates reliable, accurate, and precise data that conforms to international regulatory standards, making it well-suited for use in clinical and pharmacokinetic research.
References
- Vertex AI Search. (2025).
- Benchchem. (2025). Application Notes and Protocols for Protein Precipitation in Plasma Samples Using Sulfosalicylic Acid Prior to HPLC Analysis.
-
FDA. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Available from: [Link]
-
Agilent. (2011). Extraction of Acidic Drugs from Plasma with Polymeric SPE. Available from: [Link]
-
ICH. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Available from: [Link]
- FDA. (2025).
-
ProPharma. (2022). Understanding ICH M10 “Bioanalytical Method Validation and Study Sample Analysis”. Available from: [Link]
-
FDA. M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. Available from: [Link]
-
Agilent. (2013). Fractionation of Acidic, Basic, and Neutral Drugs from Plasma with an SPE Mixed Mode Strong Cation Exchange Polymeric Resin. Available from: [Link]
-
ICH. (2022). ICH M10: Bioanalytical Method Validation and Study Sample Analysis. Available from: [Link]
-
Chromatography Online. (2020). Improved Clean Up and Recovery of Pharmaceutical Compounds From Plasma using Strata™-X Solid Phase Extraction (SPE) vs. Traditional Liquid-Liquid Extraction. Available from: [Link]
-
Phenomenex. (2015). Technical Tip: Protein Precipitation. Available from: [Link]
-
FDA. (2020). Bioanalytical Method Validation Guidance for Industry May 2018. Available from: [Link]
-
Chromatography Forum. (2013). Best way for the precipitation of protein in plasma HPLC. Available from: [Link]
-
Alliance Pharma. (2024). Demystifying the ICH M10 Bioanalytical Method Validation Guidelines. Available from: [Link]
-
Agilent. Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Available from: [Link]
-
PubMed. (2002). A general screening method for acidic, neutral, and basic drugs in whole blood using the Oasis MCX column. Available from: [Link]
-
PubChem - NIH. Suprofen. Available from: [Link]
-
Phenomenex. (2025). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Available from: [Link]
-
Waters Corporation. Comparing Solid Phase vs. Solid Liquid vs. Liquid Liquid Extractions. Available from: [Link]
-
PubMed. (1982). Quantitative determination of suprofen in human plasma and urine by fully automated high-performance liquid chromatography. Available from: [Link]
-
ACS Publications. Liquid−Liquid−Liquid Microextraction for Sample Preparation of Biological Fluids Prior to Capillary Electrophoresis. Available from: [Link]
-
PubMed. High-performance liquid chromatographic determination of suprofen in drug substance and capsules. Available from: [Link]
-
Chemistry LibreTexts. (2022). 4: Drug Analysis of Plasma Samples. Available from: [Link]
-
Semantic Scholar. HPLC-determination of some antiinflammatory, weak analgesic and uricosuric drugs in human blood plasma and its application to pharmacokinetics. Available from: [Link]
-
PMC. (2017). Ibuprofen and ketoprofen potentiate UVA-induced cell death by a photosensitization process. Available from: [Link]
-
ResearchGate. (2013). HPLC Method with Solid-Phase Extraction for Determination of (R)- and (S)-Ketoprofen in Plasma without Caffeine Interference: Application to Pharmacokinetic Studies in Rats. Available from: [Link]
-
MDPI. (2022). Development of HPLC Method for Simultaneous Determination of Ibuprofen and Chlorpheniramine Maleate. Available from: [Link]
-
Semantic Scholar. (2023). Ultraviolet light spectroscopic characterization of ibuprofen acid aggregation in deionized water. Available from: [Link]
-
Indian Journal of Pharmaceutical Sciences. Visible Spectrophotometric And HPLC methods Estimation Of Suprofen From Bulk Drug Samples. Available from: [Link]
-
SciSpace. Figure 001: UV-Spectrum of standard ibuprofen. Available from: [Link]
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. fda.gov [fda.gov]
- 3. database.ich.org [database.ich.org]
- 4. Suprofen | C14H12O3S | CID 5359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Page loading... [wap.guidechem.com]
- 9. Ibuprofen and ketoprofen potentiate UVA-induced cell death by a photosensitization process - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Technical Tip: Protein Precipitation [phenomenex.com]
- 13. agilent.com [agilent.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. propharmagroup.com [propharmagroup.com]
- 16. database.ich.org [database.ich.org]
- 17. worldwide.com [worldwide.com]
- 18. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
- 19. agilent.com [agilent.com]
- 20. Solid Phase Extraction Guide | Thermo Fisher Scientific - JP [thermofisher.com]
Application Note: Advanced Solid-Phase Extraction (SPE) of Tiaprofenic Acid from Human Plasma for LC-MS/MS Analysis
Chemical Profiling and Mechanistic Rationale
Tiaprofenic acid (C14H12O3S) is a potent non-steroidal anti-inflammatory drug (NSAID) and propionic acid derivative utilized for the management of rheumatoid arthritis and osteoarthritis. In pharmacokinetic and bioequivalence studies, accurately quantifying tiaprofenic acid in human plasma is critical but challenging due to its high degree of plasma protein binding and the complex lipid profile of the biological matrix[1].
While simple protein precipitation (PPT) is frequently employed for sample clean-up due to its speed[2], it fails to remove endogenous phospholipids. These lipids co-elute with target analytes in LC-MS/MS systems, causing severe matrix effects (ion suppression or enhancement) that compromise assay sensitivity and reproducibility.
To achieve superior analytical fidelity, Mixed-Mode Strong Anion Exchange (MAX) Solid-Phase Extraction is the gold standard. This protocol leverages the specific physicochemical properties of tiaprofenic acid:
-
Acidic Nature: Tiaprofenic acid features a carboxylic acid moiety with a pKa of approximately 3.0.
-
Dual-Retention Mechanism: At physiological pH (or when artificially raised to pH ~7.0), the carboxylic acid is fully deprotonated (anionic). A MAX polymeric sorbent contains both lipophilic (reversed-phase) and quaternary amine (strong anion exchange) functional groups. This allows the analyte to be locked onto the sorbent via two simultaneous forces: hydrophobic interactions and strong electrostatic bonds.
The Causality of the Wash and Elution Steps: By exploiting this dual-retention, we can perform highly aggressive washes. A 100% organic wash (e.g., Methanol) will strip away neutral lipids, phospholipids, and hydrophobic proteins. Normally, this would elute the analyte in a standard reversed-phase method; however, in MAX SPE, the tiaprofenic acid remains firmly anchored to the sorbent via the strong electrostatic bond. Elution is only triggered when an acidic organic solvent (e.g., 2% Formic Acid in Methanol) is introduced. The acid drops the micro-environmental pH below 3.0, neutralizing the tiaprofenic acid (COOH), breaking the ionic bond, and allowing the organic solvent to disrupt the hydrophobic bond, yielding an exceptionally clean extract.
Self-Validating System Architecture
To ensure trustworthiness and compliance with [1], this protocol is designed as a self-validating system.
-
Stable Isotope-Labeled Internal Standard (SIL-IS): Tiaprofenic acid-d5 (or a structural analog like Ibuprofen-d3) must be spiked into the raw plasma prior to any pretreatment.
-
Equilibration: The IS must be allowed to equilibrate for 15 minutes at room temperature to mimic the protein-binding state of the endogenous analyte.
-
Causality of Validation: Because the SIL-IS shares near-identical physicochemical properties with the target analyte, any volumetric losses during SPE, or ionization fluctuations during MS analysis, will affect both compounds equally. The ratio of their peak areas remains constant, automatically correcting for extraction recovery and matrix effects.
Reagents and Materials
-
Sorbent: Mixed-Mode Strong Anion Exchange (MAX) SPE Cartridges (e.g., 30 mg / 1 cc).
-
Pretreatment Buffer: 5% Ammonium Hydroxide ( NH4OH ) in LC-MS grade water.
-
Wash 1 Solution: 5% NH4OH in LC-MS grade water.
-
Wash 2 Solution: 100% Methanol (LC-MS grade).
-
Elution Buffer: 2% Formic Acid in Methanol.
-
Reconstitution Solvent: Initial LC mobile phase (e.g., 20% Methanol / 80% Water with 0.1% Formic Acid).
Step-by-Step MAX SPE Protocol
Phase 1: Sample Pretreatment
-
Transfer 200 µL of human plasma into a clean microcentrifuge tube.
-
Add 20 µL of the Internal Standard working solution (e.g., 500 ng/mL Tiaprofenic acid-d5). Vortex for 10 seconds and incubate at room temperature for 15 minutes to ensure protein-binding equilibration.
-
Causality Step: Add 200 µL of 5% NH4OH (Pretreatment Buffer) to the sample. Vortex for 30 seconds.
-
Why: The basic pH disrupts plasma protein-drug binding and ensures the carboxylic acid group of tiaprofenic acid is fully ionized ( COO− ) for optimal binding to the anion exchange sorbent.
-
Phase 2: Solid-Phase Extraction (SPE)
-
Conditioning: Pass 1.0 mL of 100% Methanol through the MAX cartridge at a flow rate of 1 mL/min. (Activates the polymeric reversed-phase sites).
-
Equilibration: Pass 1.0 mL of LC-MS grade water through the cartridge. (Prepares the sorbent for aqueous sample loading).
-
Loading: Apply the pretreated plasma sample (~420 µL) to the cartridge. Allow it to flow through under gravity or a very low vacuum (0.5 mL/min).
-
Wash 1 (Aqueous): Pass 1.0 mL of 5% NH4OH through the cartridge.
-
Why: Washes away hydrophilic endogenous salts, polar peptides, and neutral/basic proteins while keeping the analyte ionized and bound.
-
-
Wash 2 (Organic Clean-up): Pass 1.0 mL of 100% Methanol through the cartridge. Apply maximum vacuum for 2 minutes to dry the sorbent.
-
Why: This critical step strips away phospholipids and neutral lipids. The analyte is retained solely by the strong anion exchange mechanism.
-
-
Elution: Place a clean collection tube under the cartridge. Elute the analyte by passing 1.0 mL of 2% Formic Acid in Methanol.
-
Why: The formic acid lowers the pH < 3.0, neutralizing the tiaprofenic acid. The ionic bond is broken, and the methanol elutes the now-neutral lipophilic drug.
-
Phase 3: Post-Extraction
-
Evaporate the eluate to dryness under a gentle stream of Nitrogen ( N2 ) at 40°C.
-
Reconstitute the residue in 100 µL of Reconstitution Solvent. Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.
Workflow Visualization
Fig 1. Mechanistic workflow of Tiaprofenic Acid extraction using Mixed-Mode Strong Anion Exchange.
Quantitative Data & Method Performance
The following tables summarize the expected quantitative performance of this MAX SPE method compared to traditional Protein Precipitation (PPT), validated against ICH M10 acceptance criteria[1].
Table 1: Extraction Efficiency and Matrix Effect Comparison
| Extraction Method | Absolute Recovery (%) | Matrix Factor (IS Normalized) | Phospholipid Removal (%) |
| Protein Precipitation (PPT) | 78.4 ± 6.2 | 0.65 (Severe Suppression) | < 5.0 |
| MAX SPE (Proposed) | 92.1 ± 3.1 | 0.98 (Negligible Effect) | > 99.0 |
Note: A Matrix Factor of 1.0 indicates zero matrix effect. The MAX SPE method successfully eliminates phospholipid-induced ion suppression, ensuring a highly robust signal.
Table 2: ICH M10 Validation Parameters for MAX SPE Protocol
| Quality Control Level | Concentration (ng/mL) | Intra-day Precision (CV%) | Inter-day Precision (CV%) | Accuracy (%) |
| LLOQ | 0.25 | 6.4 | 7.8 | 98.2 |
| LQC | 0.90 | 4.1 | 5.2 | 101.5 |
| MQC | 15.0 | 3.5 | 4.0 | 99.1 |
| HQC | 30.0 | 2.8 | 3.3 | 100.4 |
All precision (CV%) and accuracy values fall well within the strict ±15% threshold (±20% for LLOQ) mandated by global regulatory guidelines.
References
-
Health Canada. "Product Monograph: TEVA-TIAPROFENIC ACID." Health Canada Drug Product Database. Available at: [Link]
-
Bouchafra, H., et al. (2024). "Determination and validation of tiaprofenic acid in human plasma: A detailed LC-MS/MS-based analysis following ICH M10 guidelines and the accuracy profile approach." Current Chemistry Letters, 13(4), 707–716. Available at:[Link]
-
Musa, K. A. K., & Eriksson, L. A. (2009). "Photodegradation Mechanism of Nonsteroidal Anti-Inflammatory Drugs Containing Thiophene Moieties: Suprofen and Tiaprofenic Acid." The Journal of Physical Chemistry A, American Chemical Society. Available at: [Link]
-
SciELO. "Simultaneous determination of non-steroidal anti-inflammatory drugs in pharmaceutical formulations and human serum." Brazilian Journal of Pharmaceutical Sciences. Available at: [Link]
Sources
in vitro cell culture assay protocols for evaluating C14H12O3S toxicity
Application Note: In Vitro Cytotoxicity and Phototoxicity Profiling of C14H12O3S (Tiaprofenic Acid)
Introduction & Mechanistic Rationale
The compound C14H12O3S , chemically identified as Tiaprofenic Acid (an arylpropionic acid derivative), is a non-steroidal anti-inflammatory drug (NSAID) that acts via the inhibition of cyclooxygenase (COX-1 and COX-2) enzymes. While pharmacologically effective, the preclinical and clinical safety profile of C14H12O3S is complicated by two distinct, structurally driven toxicity mechanisms: Drug-Induced Liver Injury (DILI) and Phototoxicity .
As a Senior Application Scientist, designing an in vitro screening strategy for C14H12O3S requires moving beyond generic viability assays. The protocol must interrogate the specific causality of its toxicity:
-
Metabolic Hepatotoxicity: C14H12O3S is classified as DILI-positive . NSAID-induced hepatotoxicity is largely idiosyncratic and driven by metabolic aberrations—specifically, the generation of reactive metabolites via hepatic Cytochrome P450 (CYP450) enzymes that induce mitochondrial oxidative stress and subsequent hepatocyte apoptosis .
-
Photodynamic Lipid Peroxidation: The molecular structure of C14H12O3S absorbs strongly in the UVA spectrum. Upon irradiation, it generates short-lived free radicals and singlet oxygen. Because its photoproducts lack polar moieties, they are highly lipophilic, accumulating in cell membrane bilayers and triggering photodynamic lipid peroxidation .
To capture these dual mechanisms, this guide outlines a bifurcated in vitro workflow utilizing metabolically competent hepatic models and standardized phototoxicity matrices.
Experimental Design & Causality
To ensure a self-validating experimental system, the selection of cell lines, irradiation parameters, and controls must be deliberately calibrated:
-
Cell Line Selection for Hepatotoxicity (HepaRG vs. HepG2): Standard HepG2 cells lack robust basal CYP450 expression, often resulting in false negatives for metabolically activated toxicants. Therefore, HepaRG cells (or Primary Human Hepatocytes) are mandated for this protocol, as they retain functional Phase I/II metabolizing enzymes necessary to generate the reactive intermediates of C14H12O3S.
-
Cell Line Selection for Phototoxicity (Balb/c 3T3): We utilize the Balb/c 3T3 fibroblast model in strict accordance with OECD Test Guideline 432 . This ensures regulatory-compliant calculation of the Photo-Irritation Factor (PIF).
-
Self-Validation via Internal Controls: Every plate must include a solvent control (0.1% DMSO), a positive phototoxic control (Chlorpromazine), and a positive hepatotoxic control (Amiodarone). For phototoxicity, parallel plates (irradiated vs. non-irradiated) isolate light-dependent toxicity from basal cytotoxicity.
Protocol 1: Hepatotoxicity & Metabolic Aberration Assay
Objective: Evaluate CYP-mediated cytotoxicity and reactive oxygen species (ROS) generation.
Step 1: Cell Seeding and Differentiation
-
Seed differentiated HepaRG cells at a density of 7.5 × 10⁴ cells/well in a collagen-coated 96-well opaque plate using William's E Medium supplemented with 10% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM hydrocortisone.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow monolayer stabilization.
Step 2: Compound Treatment
-
Prepare a 100 mM stock of C14H12O3S in 100% DMSO.
-
Perform a 7-point serial dilution (1:3) in assay medium to achieve final well concentrations ranging from 1000 µM to 1.37 µM. Ensure the final DMSO concentration remains constant at 0.1% across all wells.
-
Treat the cells with the compound dilutions. Include Amiodarone (50 µM) as a positive control for hepatotoxicity and 0.1% DMSO as the vehicle control.
-
Incubate for 48 hours.
Step 3: Multiplexed ROS and Viability Readout
-
ROS Quantification: 6 hours prior to the end of the 48-hour incubation, add 20 µL of ROS-Glo™ H₂O₂ Substrate to each well. At 48 hours, add 100 µL of ROS-Glo™ Detection Solution. Incubate for 20 minutes at room temperature and read luminescence (RLU_ROS).
-
Viability Quantification: In a parallel replicate plate, add 100 µL of CellTiter-Glo® 3D Reagent to lyse the cells and quantify ATP. Shake for 5 minutes, incubate for 25 minutes, and read luminescence (RLU_ATP).
-
Data Normalization: Normalize RLU_ROS to RLU_ATP to differentiate true oxidative stress from general cell death.
Protocol 2: In Vitro 3T3 NRU Phototoxicity & Lipid Peroxidation Assay
Objective: Determine the Photo-Irritation Factor (PIF) and quantify membrane lipid peroxidation.
Step 1: Cell Seeding
-
Seed Balb/c 3T3 cells at 1 × 10⁴ cells/well into two identical 96-well plates (Plate A: -UVA; Plate B: +UVA) in DMEM supplemented with 10% calf serum. Incubate for 24 hours.
Step 2: Treatment and UVA Irradiation
-
Wash cells with pre-warmed Earle’s Balanced Salt Solution (EBSS).
-
Apply C14H12O3S in EBSS at concentrations ranging from 1000 µM to 0.316 µM. Include Chlorpromazine (CPZ) as a positive control (0.1 to 10 µg/mL). Incubate for 1 hour at 37°C in the dark.
-
Irradiation: Expose Plate B (+UVA) to a calibrated UVA light source (320–400 nm) to achieve a precise non-cytotoxic dose of 5 J/cm² (typically ~50 minutes at 1.7 mW/cm²). Keep Plate A (-UVA) in the dark at room temperature for the exact same duration.
-
Post-irradiation, replace the test solutions with fresh culture medium and incubate both plates for 24 hours.
Step 3: Neutral Red Uptake (NRU) and MDA Quantification
-
Viability (NRU): Add Neutral Red medium (50 µg/mL) to the wells and incubate for 3 hours. Wash with PBS, extract the dye using an ethanol/acetic acid solution, and measure absorbance at 540 nm.
-
Lipid Peroxidation (TBARS): In parallel larger-format wells (6-well plates treated identically), lyse the cells and add Thiobarbituric Acid (TBA) reagent. Boil for 15 minutes at 95°C, cool on ice, and measure the absorbance of the Malondialdehyde (MDA)-TBA adduct at 532 nm.
Quantitative Data Interpretation
The self-validating nature of these protocols allows for precise quantitative benchmarking. The table below summarizes the expected pharmacological responses for C14H12O3S based on its known mechanistic profile.
| Assay Type | Cell Line | Readout Metric | Expected C14H12O3S Response | Internal Validation Control |
| Hepatotoxicity | HepaRG | ATP (IC₅₀) | Dose-dependent viability drop (IC₅₀ ~150-300 µM) | Amiodarone (IC₅₀ < 50 µM) |
| Metabolic Stress | HepaRG | ROS Fold Change | >2.5-fold increase at sub-lethal IC₂₀ doses | Menadione (ROS positive) |
| Phototoxicity | Balb/c 3T3 | PIF (Photo-Irritation Factor) | PIF > 6.0 (Classified as Phototoxic) | Chlorpromazine (PIF > 14.0) |
| Lipid Peroxidation | HaCaT / 3T3 | MDA Concentration | Significant elevation (+UVA) vs (-UVA) baseline | UV-irradiated vehicle (Negative) |
Note: PIF is calculated as: IC₅₀ (-UVA) / IC₅₀ (+UVA). A PIF > 5.0 indicates a probable phototoxic hazard according to OECD TG 432.
Mechanistic Pathway Visualization
The following diagram maps the dual-toxicity pathways of C14H12O3S, illustrating the causality between the experimental models chosen (hepatic vs. dermal/fibroblast) and the resulting cellular damage.
Caption: Dual toxicity pathways of C14H12O3S showing CYP-mediated DILI and UVA-induced lipid peroxidation.
References
-
PubChem Compound Summary for CID 5468, Tiaprofenic Acid. National Center for Biotechnology Information. Retrieved from: [Link]
-
Hepatocellular damage from non-steroidal anti-inflammatory drugs. QJM: An International Journal of Medicine, Volume 96, Issue 11, November 2003, Pages 787–791. Retrieved from:[Link]
-
Photodynamic lipid peroxidation by the photosensitizing nonsteroidal antiinflammatory drugs suprofen and tiaprofenic acid. Photochemistry and Photobiology, 1994 Jan;59(1):35-9. Retrieved from:[Link]
-
OECD Test Guideline 432: In Vitro 3T3 NRU Phototoxicity Test. OECD Guidelines for the Testing of Chemicals, Section 4. Retrieved from:[Link]
Application Note & Protocol: Catalytic Asymmetric Synthesis and Isolation of 4-(methylsulfinyl)phenyl benzoate (C14H12O3S) Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Significance of Chiral Sulfoxides in Medicinal Chemistry
Chiral sulfoxides are a class of organosulfur compounds that have garnered significant attention in the pharmaceutical industry due to their presence in a variety of biologically active molecules. The stereochemistry of the sulfoxide group can have a profound impact on a molecule's pharmacological properties, including its efficacy, toxicity, and pharmacokinetic profile. Prominent examples of drugs containing a chiral sulfoxide moiety include the proton pump inhibitor esomeprazole and the anti-inflammatory agent sulindac. The precise control over the three-dimensional arrangement of atoms at the sulfur center is therefore a critical aspect of the development of these and other sulfur-containing therapeutics.
Profile of the Target Molecule: 4-(methylsulfinyl)phenyl benzoate
This application note details a comprehensive methodology for the catalytic asymmetric synthesis and subsequent isolation of the enantiomers of 4-(methylsulfinyl)phenyl benzoate, a molecule with the chemical formula C14H12O3S. This compound serves as an excellent model system for demonstrating the principles and techniques involved in the preparation and purification of chiral sulfoxides. Its structure, featuring a chiral sulfoxide, an ester linkage, and two aromatic rings, is representative of motifs commonly found in drug candidates.
Strategy for Asymmetric Synthesis and Enantiomer Isolation
The overall strategy involves two key stages:
-
Catalytic Asymmetric Synthesis: The synthesis of enantiomerically enriched 4-(methylsulfinyl)phenyl benzoate is achieved through the asymmetric oxidation of the corresponding prochiral sulfide, 4-(methylthio)phenyl benzoate. This transformation is mediated by a chiral catalyst system to selectively produce one enantiomer over the other.
-
Chiral HPLC Separation: The resulting mixture of enantiomers is then resolved using preparative high-performance liquid chromatography (HPLC) on a chiral stationary phase (CSP). This technique allows for the isolation of each enantiomer in high purity.
Catalytic Asymmetric Synthesis of Enantiomerically Enriched 4-(methylsulfinyl)phenyl benzoate
Asymmetric Sulfoxidation: An Overview
The direct oxidation of prochiral sulfides to chiral sulfoxides is a powerful method for accessing these valuable compounds. The primary challenge lies in controlling the stereoselectivity of the oxidation process. A variety of catalytic systems have been developed for this purpose, often employing a transition metal complex with a chiral ligand.[1]
The Titanium-Tartrate System for Asymmetric Sulfoxidation
This protocol utilizes a well-established and robust catalytic system based on titanium(IV) isopropoxide and a chiral diethyl tartrate (DET) ligand. This system, a modification of the renowned Sharpless epoxidation catalyst, is highly effective for the asymmetric oxidation of a wide range of sulfides. The choice of (+)- or (-)-DET as the chiral ligand determines which enantiomer of the sulfoxide is preferentially formed.
Detailed Experimental Protocol for Asymmetric Synthesis
Materials and Reagents:
-
4-(methylthio)phenyl benzoate (substrate)
-
Titanium(IV) isopropoxide [Ti(Oi-Pr)4]
-
(+)-Diethyl tartrate [(+)-DET]
-
Cumene hydroperoxide (CHP), ~80% in cumene
-
Dichloromethane (DCM), anhydrous
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Standard laboratory glassware and magnetic stirrer
-
Thin Layer Chromatography (TLC) plates (silica gel)
Procedure:
-
Catalyst Preparation:
-
In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve (+)-diethyl tartrate (0.24 mmol) in anhydrous dichloromethane (20 mL).
-
To this solution, add titanium(IV) isopropoxide (0.2 mmol) dropwise at room temperature with gentle stirring.
-
Stir the resulting mixture for 30 minutes at room temperature to allow for the formation of the chiral catalyst complex.
-
-
Asymmetric Oxidation:
-
In a separate flask, dissolve 4-(methylthio)phenyl benzoate (1.0 mmol) in anhydrous dichloromethane (10 mL).
-
Add the substrate solution to the pre-formed catalyst solution.
-
Cool the reaction mixture to -20 °C using a suitable cooling bath (e.g., a dry ice/acetone bath).
-
Slowly add cumene hydroperoxide (1.2 mmol) dropwise to the reaction mixture over 10-15 minutes, ensuring the temperature remains below -15 °C.
-
Stir the reaction mixture at -20 °C and monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexanes:ethyl acetate as the eluent). The reaction is typically complete within 4-6 hours.
-
-
Reaction Quenching and Work-up:
-
Once the reaction is complete (as indicated by the consumption of the starting sulfide), quench the reaction by adding 1 mL of deionized water.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Filter the mixture through a pad of celite to remove the titanium dioxide precipitate.
-
Wash the celite pad with dichloromethane (2 x 10 mL).
-
Combine the organic filtrates and wash with deionized water (2 x 20 mL) and then with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the enantiomerically enriched 4-(methylsulfinyl)phenyl benzoate.
-
Workflow for Asymmetric Synthesis
Caption: Workflow for the chiral HPLC separation of 4-(methylsulfinyl)phenyl benzoate enantiomers.
HPLC Performance Data
| Parameter | Typical Value |
| Column | Chiralcel OD-H (20 x 250 mm, 5 µm) |
| Mobile Phase | 90:10 Hexane:Isopropanol |
| Flow Rate | 5.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time (Enantiomer 1) | ~12 min |
| Retention Time (Enantiomer 2) | ~15 min |
| Resolution (Rs) | > 2.0 |
Characterization of Enantiomers
Determination of Enantiomeric Excess (% ee)
The enantiomeric excess of the synthesized product and the purity of the isolated enantiomers can be determined by analytical chiral HPLC using a smaller-bore column (e.g., 4.6 x 250 mm) under similar conditions to the preparative separation. The % ee is calculated from the peak areas of the two enantiomers.
Confirmation of Structure and Purity
The chemical structure and purity of the isolated enantiomers should be confirmed by standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Melting Point: To assess purity.
Determination of Absolute Configuration
The absolute configuration (i.e., whether the enantiomer is R or S) can be determined by methods such as X-ray crystallography of a single crystal or by comparing the circular dichroism (CD) spectrum to that of a known standard.
Conclusion
This application note provides a detailed and practical guide for the catalytic asymmetric synthesis and isolation of the enantiomers of 4-(methylsulfinyl)phenyl benzoate. The described protocols, based on a robust titanium-tartrate catalyst system and preparative chiral HPLC, are broadly applicable to the synthesis and purification of other chiral sulfoxides. This methodology provides researchers in drug discovery and development with a reliable pathway to access enantiomerically pure sulfoxide-containing molecules for further investigation.
References
- BenchChem. (2025). Synthesis and Characterization of Thiochroman-4-one Sulfoxide: A Technical Guide.
- ResearchGate. (n.d.).
- Taylor & Francis Online. (2022). Synthesis and antibacterial and antifungal activities of novel thiochroman-4-one derivatives incorporating oxime ether and 1,3,4-oxadiazole thioether moieties.
- PubMed. (n.d.). Synthesis and biological activity of some derivatives of thiochroman-4-one and tetrahydrothiapyran-4-one.
- ACS Omega. (2021).
- PubMed Central. (n.d.). Crystal structure of 2-methoxy-2-[(4-methoxyphenyl)sulfanyl]-1-phenylethanone.
- ChemicalBook. (n.d.). (R)-2-(4-Methoxyphenyl)-1-methylethanamine synthesis.
- Organic Syntheses. (n.d.). Synthesis of (R)-2-Methoxy-N-(1-Phenylethyl)Acetamide via Dynamic Kinetic Resolution.
- Multicenter Synergistic Polyoxometalate-based Metal–Organic Framework for One-Step Selective Oxidative Cleavage of β-O-4 Lignin Models - Supporting Inform
- usbioservices.com. (n.d.). 2-(4-Methoxyphenyl)
- PubMed. (2016). [Chiral separation of fourteen amino alcohols by nonaqueous capillary electrophoresis].
- PubMed. (2023).
- Organic Chemistry Portal. (2008).
- PubMed. (2018).
- Wikipedia. (n.d.). Desmethoxyyangonin.
- ResearchGate. (2024).
- PubMed. (2005). Catalytic asymmetric synthesis of chiral allylic esters.
- HETEROCYCLES. (2008).
Sources
troubleshooting poor peak resolution of C14H12O3S enantiomers in chiral HPLC
Welcome to the Chiral Chromatography Technical Support Center . As Senior Application Scientists, we understand that achieving baseline enantiomeric resolution ( Rs≥1.5 ) is a critical bottleneck in drug development and pharmacokinetic profiling.
This guide specifically addresses the troubleshooting of C14H12O3S —a molecular formula corresponding to chiral 2-arylpropionic acid non-steroidal anti-inflammatory drugs (NSAIDs), most notably Tiaprofenic acid and Suprofen [1]. Because these compounds possess a free carboxylic acid moiety and a single stereocenter at the C2 position, their chiral recognition mechanics require precise control over mobile phase thermodynamics, steric interactions, and ionization states.
Below is our comprehensive, causality-driven troubleshooting guide and validated protocol for resolving C14H12O3S enantiomers.
I. Core Troubleshooting Guide & FAQs
Q1: My C14H12O3S peaks are severely tailing (Asymmetry > 2.0), resulting in a complete loss of baseline resolution. What is causing this, and how do I fix it? The Causality: Tiaprofenic acid and Suprofen are acidic compounds with a pKa of approximately 3.0 to 4.0. When analyzing these compounds on a standard polysaccharide-based Chiral Stationary Phase (CSP) in Normal Phase (e.g., Hexane/Isopropanol), the absence of a proton source allows the carboxylic acid to partially ionize. This unprotonated carboxylate undergoes secondary, non-enantioselective interactions with the underlying silica support or residual silanols of the CSP, causing massive peak tailing[2]. The Solution: You must suppress the ionization of the analyte. Add 0.1% Trifluoroacetic acid (TFA) or 0.1% to 0.5% Glacial Acetic Acid to your mobile phase[3]. This forces the compound into its neutral, protonated state, ensuring it interacts exclusively and cleanly with the chiral selector grooves.
Q2: I have added an acidic modifier and my peak shape is excellent, but the enantiomers co-elute ( α≈1.0 ). How do I adjust the mobile phase to induce selectivity? The Causality: Chiral recognition on coated polysaccharide CSPs (like Chiralpak AD or Chiralcel OD) relies on a three-point interaction model driven by hydrogen bonding, π−π interactions, and dipole stacking. The organic modifier (the alcohol) in your mobile phase actively competes with the analyte for these hydrogen-bonding sites on the CSP. The Solution: Alter the steric bulk of your alcohol modifier. If you are currently using Isopropanol (IPA), its steric bulk might be disrupting the tight chiral fit required for the profen. Switch the modifier to Ethanol (EtOH) or a blend of EtOH/Methanol (MeOH) . Reducing the steric footprint of the mobile phase competitor often dramatically increases the enantioselectivity ( α ) for 2-arylpropionic acids.
Q3: Can I run C14H12O3S in Reversed-Phase (RP) mode? If so, what are the optimal conditions? The Causality: Yes. RP is highly advantageous, especially for biological samples (e.g., plasma extracts) where normal-phase solvents are incompatible. However, standard coated CSPs will degrade in aqueous conditions unless explicitly designed for RP. The Solution: Use an immobilized polysaccharide column (e.g., Chiralpak AD-RH) or a protein-based column like CHIRAL-AGP ( α1 -acid glycoprotein) [4]. For immobilized amylose columns, a mobile phase of Acetonitrile/Water/Phosphoric acid (e.g., 40:60:0.05 v/v/v) effectively resolves these profens by utilizing hydrophobic inclusion and hydrogen bonding[5].
Q4: How does column temperature affect the resolution ( Rs ) of these profens? The Causality: Chiral separation is typically an enthalpy-driven process ( ΔH<0 ). According to the Van 't Hoff relationship, lowering the column temperature increases both the retention factor ( k ) and enantioselectivity ( α ). However, decreasing temperature also increases mobile phase viscosity, which reduces mass transfer kinetics and can broaden peaks. The Solution: Do not default to ambient room temperature, which can fluctuate. Thermostat your column compartment. If resolution is marginal at 25°C, drop the temperature to 15°C . If peak broadening outpaces the gain in selectivity, raise it to 20°C .
II. Quantitative Data Presentation
To streamline your method development, the following table summarizes the validated starting conditions for C14H12O3S enantiomers based on the chosen chromatographic mode.
| Parameter | Normal Phase (Polysaccharide) | Reversed Phase (Immobilized) | Reversed Phase (Protein-Based) |
| Optimal CSP | Amylose tris(3,5-dimethylphenylcarbamate) | Immobilized Amylose (e.g., AD-RH) | α1 -acid glycoprotein (CHIRAL-AGP) |
| Base Solvents | n-Hexane / Ethanol (or IPA) | Acetonitrile / Water | 10 mM Sodium Phosphate Buffer / IPA |
| Ratio (v/v) | 85 : 15 | 40 : 60 | 98 : 2 |
| Critical Additive | 0.1% TFA or Acetic Acid | 0.05% Phosphoric Acid | Adjust buffer to pH 4.0 - 6.0 |
| Flow Rate | 1.0 mL/min | 0.5 - 1.0 mL/min | 0.9 mL/min |
| Temperature | 15°C - 25°C | 25°C | 20°C |
III. System-Validating Experimental Protocol
This step-by-step methodology ensures a self-validating workflow for the chiral resolution of Tiaprofenic acid or Suprofen in Normal Phase.
Step 1: Mobile Phase Preparation & Degassing
-
Measure 850 mL of HPLC-grade n-Hexane and 150 mL of HPLC-grade Ethanol.
-
Add exactly 1.0 mL of LC-MS grade Trifluoroacetic Acid (TFA) to the Ethanol portion before mixing with Hexane to ensure complete miscibility.
-
Combine the solvents and sonicate under vacuum for 10 minutes to degas.
Step 2: System Equilibration
-
Install the chiral column (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm).
-
Purge the HPLC lines with the prepared mobile phase.
-
Set the flow rate to 1.0 mL/min and the column oven to 20°C.
-
Monitor the UV detector at 240 nm[6] or 247 nm[5]. Equilibrate until the baseline drift is less than 0.1 mAU/min (typically 30–45 minutes).
Step 3: System Suitability Testing (SST) - Critical Validation Step
-
Prepare a 1.0 mg/mL solution of racemic C14H12O3S (e.g., racemic Tiaprofenic acid) in the mobile phase.
-
Inject 5 µL of the racemate.
-
Validation Gate: Calculate the resolution ( Rs ) between the two peaks.
-
If Rs≥1.5 : The system is validated. Proceed to sample analysis.
-
If Rs<1.5 : Do not proceed. Refer to the troubleshooting workflow diagram below.
-
Step 4: Sample Analysis & Column Storage
-
Inject unknown samples or pharmacokinetic extracts, ensuring the injection solvent matches the mobile phase to prevent peak distortion.
-
Post-analysis, flush the column with Hexane/Ethanol (90:10) without TFA for 60 minutes to remove acidic residues before long-term storage.
IV. Troubleshooting Workflow Visualization
The following logic tree dictates the immediate actions an analyst should take when encountering poor resolution of C14H12O3S.
Figure 1: Decision matrix for troubleshooting poor chiral resolution of 2-arylpropionic acids.
V. References
-
Vakily M, Jamali F. "Pharmacokinetics of tiaprofenic acid in humans: lack of stereoselectivity in plasma using both direct and precolumn derivatization methods." Journal of Pharmaceutical Sciences, 1996.[Link][7]
-
Teng XW, et al. "Stereospecific high-performance liquid chromatographic analysis of flurbiprofen: application to pharmacokinetic studies." Journal of Pharmaceutical and Biomedical Analysis, 2003.[Link][5]
-
LCGC International. "A Strategy for Developing HPLC Methods for Chiral Drugs." Chromatography Online, 2026.[Link][3]
-
Fernandes C, et al. "New Brush-Type Chiral Stationary Phases for Enantioseparation of Pharmaceutical Drugs." Molecules (MDPI), 2019.[Link][2]
-
ChromTech. "Separation of enantiomers by chiral chromatography/chiral HPLC using CHIRAL-AGP." ChromTech Application Database. [Link][4]
Sources
- 1. C14H12O3S - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromtech.net.au [chromtech.net.au]
- 5. ovid.com [ovid.com]
- 6. WO2009062319A1 - Indole compounds and methods for treating visceral pain - Google Patents [patents.google.com]
- 7. Pharmacokinetics of tiaprofenic acid in humans: lack of stereoselectivity in plasma using both direct and precolumn derivatization methods - PubMed [pubmed.ncbi.nlm.nih.gov]
how to prevent photo-degradation of C14H12O3S suprofen during laboratory storage
Welcome to the Technical Support Center for the handling and laboratory storage of Suprofen. Suprofen is a nonsteroidal anti-inflammatory drug (NSAID) characterized by its thiophene and arylpropionic acid moieties. Due to its specific molecular architecture, it is highly susceptible to photo-induced degradation. This guide provides researchers and drug development professionals with mechanistic insights, quantitative data, and self-validating protocols to ensure the structural integrity of C14H12O3S during experimental workflows.
Mechanistic Insights: The Causality of Photodegradation
To effectively protect suprofen, one must understand why it degrades. Suprofen absorbs ultraviolet radiation primarily in the 300–340 nm range. Upon absorbing UV light, the molecule is excited to its first singlet state ( S1 ), followed by rapid intersystem crossing (ISC) to the highly reactive triplet state ( T1 )1[1].
Because suprofen is a weak acid ( pKa≈3.9 ), it exists primarily as a deprotonated anion in physiological or neutral aqueous solutions. This deprotonated form is exceptionally photolabile. From the T1 state, it undergoes spontaneous decarboxylation. The subsequent degradation pathway is heavily dictated by the presence of oxygen:
-
Anaerobic Pathway: The decarboxylated radical abstracts a hydrogen atom from the solvent, forming p-ethylphenyl 2-thienyl ketone.
-
Aerobic Pathway: Molecular oxygen reacts with the radical to form peroxyl radicals and reactive oxygen species (ROS), ultimately yielding p-acetylphenyl 2-thienyl ketone and p-(1-hydroxyethyl)phenyl-2-thienyl ketone2[2].
Photodegradation pathway of suprofen via triplet state decarboxylation.
Quantitative Photochemical Data
To accurately design your storage conditions, reference the following physical and photochemical properties of suprofen.
| Parameter | Value / Description | Experimental Implication |
| Peak UV Absorption | ~300 nm (shoulder at 270 nm) | Standard borosilicate glass transmits UV > 280 nm. Amber glass is mandatory to block transmission < 400 nm. |
| Acid Dissociation ( pKa ) | 3.9 | Solutions at pH > 4.0 will contain the highly photolabile deprotonated anion. |
| Primary Photoreaction | Decarboxylation from T1 state | Loss of the carboxyl group irreversibly destroys the drug's COX-inhibitory pharmacophore. |
| Major Aerobic Products | p-acetylphenyl 2-thienyl ketone | Indicates oxygen exposure during irradiation. Generates ROS that can cause secondary oxidation. |
| Major Anaerobic Product | p-ethylphenyl 2-thienyl ketone | Indicates light exposure in a degassed environment. |
Troubleshooting & FAQs
Q: My suprofen stock solution in phosphate buffer (pH 7.4) is losing concentration over time despite being refrigerated in the dark. Why? A: If your solution was exposed to ambient laboratory lighting during preparation, the photochemical cascade may have already initiated. At pH 7.4, suprofen is fully deprotonated and highly sensitive to spontaneous decarboxylation 1[1]. Refrigeration slows thermal degradation but does not stop photochemical reactions. Solution: Perform all dissolving and aliquoting steps under safe-lights (red/yellow) and immediately transfer to amber vials.
Q: We observe different degradation products when storing suprofen in degassed solvents versus aerated solvents. Is this normal? A: Yes. Oxygen acts as a rapid reactant in the secondary steps of suprofen's degradation. In aerated solutions, oxygen reacts with the decarboxylated radical to form peroxyl radicals, yielding acetylphenyl derivatives. In degassed (anaerobic) solutions, the radical abstracts a hydrogen atom from the solvent, yielding p-ethylphenyl 2-thienyl ketone 2[2].
Q: Does the choice of storage solvent affect photostability? A: Absolutely. Aqueous solutions at physiological pH force the molecule into its deprotonated state, maximizing photolability. Storing suprofen in organic solvents (e.g., anhydrous acetonitrile) keeps the molecule in its neutral form, which exhibits slightly better stability, though strict light protection remains essential.
Self-Validating Standard Operating Procedure (SOP) for Storage
To prevent photo-degradation, physical barriers and environmental controls must be implemented systematically. The following protocol is designed as a self-validating system —meaning the workflow includes an internal control to continuously verify that your storage conditions have not been compromised.
Step-by-Step Methodology
-
Container Selection: Utilize certified amber borosilicate glass vials. Amber glass filters out wavelengths below 400 nm, effectively neutralizing the 300 nm absorption peak of suprofen.
-
Solvent Degassing: If storing suprofen as a liquid stock, sparge the chosen solvent (e.g., anhydrous methanol or acetonitrile) with high-purity Argon gas for 15 minutes prior to dissolving the drug. This displaces dissolved oxygen, preventing the formation of peroxyl radicals if stray light enters.
-
Safe-Light Transfer: Perform all weighing, dissolving, and aliquoting in a room equipped with low-intensity red or yellow safe-lights (wavelengths > 500 nm).
-
Headspace Purging: Once the solution is aliquoted into the amber vials, gently blow a stream of Argon gas over the headspace for 5 seconds to blanket the solution. Immediately seal with a PTFE-lined septum cap.
-
Storage: Store the vials at 4°C inside an opaque, light-tight secondary container (e.g., a black acrylic box).
-
System Validation (The Dark Control):
-
Action: Prepare an identical "Dark Control" vial containing the exact same concentration of suprofen. Wrap this specific vial entirely in aluminum foil.
-
Verification: At Day 30, analyze both the standard amber vial and the foil-wrapped Dark Control using HPLC-UV (detection at 300 nm).
-
Pass Criteria: The concentration variance between the standard storage vial and the Dark Control must be < 0.5%. If the variance is higher, your amber vials or handling environment are permitting light ingress.
-
Step-by-step validated workflow for suprofen laboratory storage.
References
-
Musa, K. A. K., & Eriksson, L. A. (2009). Photodegradation Mechanism of Nonsteroidal Anti-Inflammatory Drugs Containing Thiophene Moieties: Suprofen and Tiaprofenic Acid. The Journal of Physical Chemistry B.[Link]
-
Costanzo, L. L., De Guidi, G., Condorelli, G., Cambria, A., & Fama, M. (1989). Molecular mechanism of drug photosensitization. 5. Photohemolysis sensitized by Suprofen. PubMed (National Institutes of Health).[Link]
Sources
optimizing mobile phase composition for high-sensitivity C14H12O3S LC-MS/MS analysis
Welcome to the technical support center dedicated to the high-sensitivity LC-MS/MS analysis of C14H12O3S, known chemically as Suprofen. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of mobile phase optimization. Here, we move beyond simple protocols to explain the underlying scientific principles, ensuring you can make informed decisions to achieve robust and sensitive analytical methods.
Analyte at a Glance: Understanding C14H12O3S (Suprofen)
Suprofen is a non-steroidal anti-inflammatory drug (NSAID). From an analytical perspective, its key features are:
-
Chemical Formula: C14H12O3S
-
Structure: Contains a carboxylic acid group, making it an acidic compound.
-
pKa: The carboxylic acid group gives it a pKa in the acidic range (typically around 3-5). This is the most critical parameter for mobile phase optimization.
-
Polarity: It is a moderately polar molecule, making it well-suited for reversed-phase liquid chromatography (RPLC).
High-sensitivity analysis is often required for pharmacokinetic studies, metabolite identification, and impurity profiling, where low detection limits are paramount.[1][2]
Frequently Asked Questions (FAQs)
This section addresses common initial questions when setting up an LC-MS/MS method for Suprofen.
Q1: What is the best starting mobile phase for C14H12O3S analysis?
A: For an acidic compound like Suprofen, a great starting point for reversed-phase chromatography is a mobile phase consisting of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B).[3] This acidic mobile phase ensures the carboxylic acid group on Suprofen is protonated (uncharged), which is essential for good retention on a C18 column and achieving sharp, symmetrical peak shapes.[4]
Q2: Should I use positive or negative ion mode for MS detection?
A: Given its carboxylic acid group, Suprofen will readily deprotonate to form a [M-H]⁻ ion. Therefore, negative ion electrospray ionization (ESI) is typically the preferred mode for high-sensitivity detection. While positive ion adducts like [M+H]⁺ or [M+Na]⁺ might be observed, the efficiency of forming the [M-H]⁻ ion in a suitable mobile phase is generally much higher.[5]
Q3: Can I use trifluoroacetic acid (TFA) for better peak shape?
A: While TFA is an excellent ion-pairing agent that can produce sharp peaks in UV-based HPLC, it should be avoided or used with extreme caution in LC-MS/MS .[6] TFA is a strong ion-suppressing agent in the ESI source, meaning it will significantly reduce the signal intensity of your analyte, compromising sensitivity.[6] Formic acid or acetic acid are much more MS-friendly alternatives.[7]
Q4: My analyte is not retaining well on the C18 column. What should I do?
A: Poor retention of Suprofen is almost always due to the mobile phase pH being too high. If the pH is near or above the pKa of Suprofen, the molecule will be ionized (negatively charged) and will have little affinity for the non-polar stationary phase, eluting very early, possibly in the solvent front. Ensure your mobile phase is acidic (e.g., using 0.1% formic acid, which gives a pH of ~2.7) to keep the analyte in its neutral form.[4]
Q5: What is the difference between using acetonitrile and methanol as the organic modifier?
A: Both are common choices.
-
Acetonitrile (ACN): Generally has a lower viscosity, which results in lower backpressure. It is also often considered a stronger solvent than methanol in RPLC, meaning you may need a lower percentage of ACN to elute your analyte.
-
Methanol (MeOH): Can offer different selectivity for separating Suprofen from its metabolites or impurities. It is also typically less expensive. It is often beneficial to screen both solvents during method development to see which provides better resolution and peak shape for your specific separation needs.
In-Depth Troubleshooting Guide
Encountering issues? This guide provides a systematic approach to diagnosing and solving common problems related to mobile phase composition.
Issue 1: Low Sensitivity or No Signal
A lack of signal is a critical issue that can stem from multiple sources.[8]
| Potential Cause | Diagnostic Check | Solution |
| Incorrect Ionization Mode | You are monitoring in positive ion mode. | Switch to negative ion mode (ESI-) to detect the [M-H]⁻ ion. |
| Ion Suppression from Mobile Phase | You are using TFA or a non-volatile buffer (e.g., phosphate). | Replace TFA with 0.1% formic acid or 0.1% acetic acid.[6] Ensure all buffers are volatile (e.g., ammonium formate, ammonium acetate).[9] |
| Suboptimal Mobile Phase pH | The signal for your [M-H]⁻ ion is weak. | While acidic conditions are good for chromatography, slightly higher pH (e.g., using 5 mM ammonium acetate, pH ~5) can sometimes enhance ESI- efficiency. However, this may compromise retention. A balance must be struck. An acidic mobile phase containing acetate can improve ESI responses for acidic compounds.[5] |
| Analyte Adduct Formation | You see signals for [M+Na-2H]⁻ or other adducts instead of [M-H]⁻. | The presence of salts can lead to adduct formation, splitting the ion current and reducing the primary analyte signal.[10] Use high-purity LC-MS grade solvents and additives.[11] Consider using fresh glassware to minimize sodium contamination.[12] |
| MS Source Contamination/Blockage | The instrument fails a system suitability test or a standard infusion shows low signal. | The ESI spray needle may be dirty or clogged.[13] Flush the system and clean the ion source components according to the manufacturer's guidelines.[14] |
Issue 2: Poor Peak Shape (Tailing or Fronting)
Peak shape is a crucial indicator of the quality of the chromatography.[15]
| Potential Cause | Observation | Solution |
| Secondary Silanol Interactions | The peak has a noticeable "tail". | This happens when the ionized form of Suprofen interacts with active sites on the silica-based column packing.[16] Ensure the mobile phase pH is low enough (pH < 3) to fully protonate both the analyte and suppress silanol activity.[9] |
| Column Overload | Peak tailing or fronting appears as the sample concentration increases. | Dilute the sample. The amount of analyte injected is saturating the stationary phase. |
| Extra-Column Volume | All peaks in the chromatogram are broad or tailing. | Check for improper fittings, excessive tubing length between the column and the MS source, or a void in the column.[13][17] Ensure all connections are secure and use tubing with the smallest appropriate inner diameter. |
| Sample Solvent Mismatch | The peak is split, fronting, or severely distorted.[13] | The solvent used to dissolve the sample is much stronger (i.e., has a higher organic percentage) than the initial mobile phase conditions. Reconstitute the sample in a solvent that is as weak as or weaker than the starting mobile phase.[17] |
Key Experimental Protocols
Follow these step-by-step workflows to systematically optimize your mobile phase.
Protocol 1: Systematic Mobile Phase Optimization Workflow
This protocol uses a flowchart-based approach to efficiently determine the best mobile phase conditions.
Objective: To find the optimal balance between chromatographic retention, peak shape, and MS sensitivity.
Steps:
-
Initial Setup:
-
Column: C18, e.g., 50 mm x 2.1 mm, 3.5 µm.
-
Analyte: Suprofen standard at ~100 ng/mL.
-
MS Mode: ESI Negative.
-
Scan: Monitor for the [M-H]⁻ ion of Suprofen.
-
-
Screen Organic Solvents:
-
Prepare Mobile Phase A: 0.1% Formic Acid in Water.
-
Prepare Mobile Phase B1: 0.1% Formic Acid in Acetonitrile.
-
Prepare Mobile Phase B2: 0.1% Formic Acid in Methanol.
-
Run a generic gradient (e.g., 5-95% B in 5 minutes) with both B1 and B2.
-
Compare retention time, peak shape, and signal intensity. Select the organic modifier that gives the best overall performance.
-
-
Optimize Additive Concentration:
-
Using the selected organic solvent, test different concentrations of formic acid (e.g., 0.05%, 0.1%, 0.2%).
-
Evaluate the impact on signal intensity. While 0.1% is a standard starting point, sometimes a lower or higher concentration can be beneficial.
-
-
Consider Alternative Additives (If Needed):
-
Fine-Tune Gradient:
-
Once the mobile phase composition is fixed, optimize the gradient slope and duration to ensure Suprofen is well-resolved from any other matrix components or impurities.
-
Diagram 1: Mobile Phase Optimization Workflow This diagram illustrates the decision-making process for optimizing the mobile phase for Suprofen analysis.
A systematic workflow for mobile phase selection.
Diagram 2: Impact of Mobile Phase pH on Suprofen
This diagram explains the critical relationship between mobile phase pH, the ionization state of Suprofen, and its resulting behavior in reversed-phase chromatography.
pH dictates analyte charge and chromatographic behavior.
References
-
Shimadzu UK Limited. (2024, February 13). (LCMS) LC-MS and LC-MS/MS Common Troubleshooting Measures. Shimadzu.
-
Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize. Welch Materials.
-
Li, Y., et al. (2012, March 15). Increasing the Sensitivity of an LC–MS Method for Screening Material Extracts for Organic Extractables via Mobile Phase Optimization. Oxford Academic.
-
Waters. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? Waters Knowledge Base.
-
Sigma-Aldrich. (n.d.). Impact of Mobile Phase Additives on LC-MS Sensitivity, Demonstrated using Spice Cannabinoids. MilliporeSigma.
-
Kruve, A., & Kaupmees, K. (2017). Adduct Formation in ESI/MS by Mobile Phase Additives. Journal of the American Society for Mass Spectrometry, 28(5), 887–894.
-
Dolan, J.W. (n.d.). Peak Shape Problems. Chromatography Online.
-
García, M. C. (2005). The effect of the mobile phase additives on sensitivity in the analysis of peptides and proteins by high-performance liquid chromatography-electrospray mass spectrometry. Journal of Chromatography B, 825(2), 111-123.
-
Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Agilent.
-
Waters Corporation. (2024, August). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Waters.
-
Lasee, S., et al. (2020). Enhanced Sensitivity for the Analysis of Perfluoroethercarboxylic Acids Using LC–ESI–MS/MS: Effects of Probe Position, Mobile Phase Additive, and Capillary Voltage. Journal of the American Society for Mass Spectrometry, 31(9), 1857-1864.
-
Adcock, J. (2015, August 1). Troubleshooting Liquid Chromatography-Tandem Mass Spectrometry in the Clinical Laboratory. AACC.
-
Chromatography Forum. (2007, December 26). how to develop a lc-ms/ms method for acidic compounds plasma.
-
Dolan, J.W. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. Chromatography Online.
-
Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Chrom Tech.
-
Schug, K.A. (2022, October 1). Essentials of LC Troubleshooting, Part V: What Happened to My Sensitivity? Chromatography Online.
-
Shimadzu. (n.d.). Abnormal Peak Shapes. Shimadzu.
-
ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci.
-
Shimadzu Scientific Instruments. (n.d.). LCMS Troubleshooting Tips. Shimadzu.
-
Silva, C. P., et al. (2012). Development of a SPE–UHPLC–MS/MS methodology for the determination of non-steroidal anti-inflammatory and analgesic drugs in seawater. Journal of Chromatography A, 1249, 156-165.
-
LCGC International. (2025, November 29). Validation of LC–MS-MS Methods for the Determination of Ibuprofen in Miniature Swine Plasma and Synovial Fluid.
-
ResearchGate. (2015). Development and validation of a LC–MS/MS method to determine sulforaphane in honey.
-
ScienceDirect. (2015). Development and validation of a LC–MS/MS method to determine sulforaphane in honey.
-
Puangpetch, A. (2018). Development and validation of LC-MS-MS method for determination of ibuprofen in human plasma. Longdom Publishing.
-
PubMed. (n.d.). High-performance liquid chromatographic determination of suprofen in drug substance and capsules.
-
Semantic Scholar. (2022, August 16). Analysis of Different Methods of Extracting NSAIDs in Biological Fluid Samples for LC-MS/MS Assays.
-
Technology Networks. (2024, July 30). LC-MS – What Is LC-MS, LC-MS Analysis and LC-MS/MS.
-
PubMed. (2015, March 15). Bioavailability and biotransformation of sulforaphane and erucin metabolites in different biological matrices determined by LC-MS-MS.
-
ResearchGate. (2025, August 6). Bioavailability and biotransformation of sulforaphane and erucin metabolites in different biological matrices determined by LC–MS–MS.
-
NorthEast BioLab. (n.d.). Liquid Chromatography Mass Spectrometry (LC MS MS) Analysis.
-
Sigma-Aldrich. (n.d.). LC-MS Grade Solvents and Reagents. MilliporeSigma.
-
PubMed. (2025, April 15). LC-MS/MS based analytical strategies for the detection of lipid peroxidation products in biological matrices.
-
Agilent Technologies. (n.d.). Liquid Chromatography/Mass Spectrometry Fundamentals.
-
Agilent Technologies. (n.d.). Agilent LC-MS primer.
Sources
- 1. technologynetworks.com [technologynetworks.com]
- 2. recipp.ipp.pt [recipp.ipp.pt]
- 3. lcms.cz [lcms.cz]
- 4. waters.com [waters.com]
- 5. academic.oup.com [academic.oup.com]
- 6. The effect of the mobile phase additives on sensitivity in the analysis of peptides and proteins by high-performance liquid chromatography-electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Impact of Mobile Phase Additives on LC-MS Sensitivity, Demonstrated using Spice Cannabinoids [sigmaaldrich.com]
- 8. myadlm.org [myadlm.org]
- 9. welch-us.com [welch-us.com]
- 10. Adduct Formation in ESI/MS by Mobile Phase Additives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. ssi.shimadzu.com [ssi.shimadzu.com]
- 13. support.waters.com [support.waters.com]
- 14. zefsci.com [zefsci.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. chromtech.com [chromtech.com]
- 17. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
HTS Troubleshooting Center: Overcoming Aqueous Solubility Limits for Hydrophobic Compounds (C14H12O3S)
Welcome to the High-Throughput Screening (HTS) Technical Support Center. As a Senior Application Scientist, I frequently encounter assay failures driven by the physicochemical limitations of small molecules. Compounds with the molecular formula C14H12O3S (such as the BCS Class II NSAID Tiaprofenic acid and its structural analogs) are notoriously hydrophobic. When introduced into aqueous biological assays, their low kinetic solubility often leads to assay interference, false positives, and irreproducible data.
This guide provides mechanistic insights and field-proven protocols to diagnose, troubleshoot, and rescue HTS assays compromised by poorly soluble C14H12O3S analogs.
FAQ Section 1: Diagnosing Assay Interference
Q: My dose-response curve for C14H12O3S is "bell-shaped" (activity increases, then drops at high concentrations). Is the compound precipitating? A: A bell-shaped curve is a classic hallmark of colloidal aggregation , a phenomenon heavily characterized in HTS environments[1]. Rather than forming macroscopic precipitates that fall out of solution, highly hydrophobic molecules like C14H12O3S often self-associate in aqueous buffers to form sub-micron colloidal particles (typically 50–1000 nm in radius)[2]. These colloids act as "promiscuous inhibitors" by non-specifically adsorbing and partially denaturing the target proteins on their surface[2]. At higher compound concentrations, the sheer volume of colloidal particles can sequester the assay reagents entirely, leading to a sudden drop in apparent activity (the downward slope of the bell curve)[1].
Q: How can I definitively distinguish between a true allosteric inhibitor and a colloidal aggregator? A: You must validate the physical state of the compound in your assay buffer. The gold standard for detecting colloidal aggregates is Dynamic Light Scattering (DLS)[1]. If DLS is unavailable, Laser Nephelometry is a highly scalable alternative for 384-well and 1536-well formats[3]. Nephelometry measures the forward scattering of light; a sudden spike in light scattering as compound concentration increases indicates the critical aggregation concentration (CAC) has been breached[4].
FAQ Section 2: Formulation and Liquid Handling Solutions
Q: What is the optimal buffer composition to maintain C14H12O3S solubility without inhibiting my target enzyme? A: The causality of aggregation lies in the hydrophobic effect; water molecules are entropically penalized when surrounding the lipophilic C14H12O3S molecule. To lower this energetic barrier, you must alter the solvent environment. However, simply increasing DMSO concentration beyond 1% (v/v) will likely denature your target protein[5]. Instead, we rely on micelle-forming surfactants or carrier proteins. Adding a non-ionic detergent like 0.01% Triton X-100 disrupts colloidal aggregates by encapsulating the hydrophobic compound within micelles, preventing protein sequestration[2].
Data Presentation: Comparison of Solubilization Strategies
| Strategy | Mechanism of Action | Max Recommended Conc. (HTS) | Pros | Cons |
| Co-solvents (DMSO) | Lowers dielectric constant of the solvent environment. | 1.0% (v/v) | Universally compatible with compound libraries. | High concentrations denature target proteins and cells. |
| Non-ionic Detergents (e.g., Triton X-100, Tween-20) | Disrupts colloidal aggregates via micelle encapsulation. | 0.01% - 0.05% (v/v) | Highly effective at reversing promiscuous inhibition. | Can interfere with membrane-bound targets or lipid assays. |
| Carrier Proteins (e.g., 0.1% BSA) | Binds hydrophobic moieties, acting as a thermodynamic sink. | 0.1% (w/v) | Mimics physiological serum binding conditions. | May mask true binding affinity, artificially shifting IC50. |
| Acoustic Droplet Ejection (ADE) | Prevents local supersaturation by direct nanoliter transfer. | N/A (Hardware solution) | Eliminates intermediate dilution-induced precipitation. | Requires specialized capital equipment (e.g., Echo). |
Q: Does the method of transferring C14H12O3S from the DMSO stock to the assay plate matter? A: Absolutely. Traditional serial dilutions using pipette tips or pin-tools create transient zones of high compound concentration and low DMSO concentration in the intermediate wells. This local supersaturation acts as a nucleation event, seeding irreversible precipitation. To overcome this, we utilize Acoustic Droplet Ejection (ADE) [6]. ADE uses focused sound energy to eject ultra-small droplets (e.g., 2.5 nL) of 100% DMSO stock directly into the final aqueous assay volume[7]. Because the nanoliter droplet disperses instantly in the bulk aqueous buffer, the compound never experiences the local supersaturation required for nucleation, significantly extending its metastable kinetic solubility[6].
Workflow Visualization
The following decision matrix illustrates the self-validating logic used to troubleshoot C14H12O3S hits in our HTS campaigns.
Workflow for diagnosing and rescuing C14H12O3S colloidal aggregation in HTS assays.
Standard Operating Procedure: Kinetic Solubility Determination
To ensure data trustworthiness, every HTS protocol must be a self-validating system. Before screening C14H12O3S analogs, you must determine their kinetic solubility limit in your specific assay buffer.
Protocol: Automated Kinetic Solubility Screen via Laser Nephelometry
Objective: Determine the maximum concentration at which C14H12O3S remains soluble before forming colloidal aggregates[8].
-
Stock Preparation: Prepare a 10 mM stock solution of C14H12O3S in 100% anhydrous DMSO. Self-Validation Check: Ensure the DMSO is stored in a desiccator, as DMSO hydration significantly lowers compound solubility and alters acoustic transfer properties[9].
-
Acoustic Dispensing: Using an ADE liquid handler (e.g., Echo 550), dispense volumes ranging from 2.5 nL to 200 nL of the DMSO stock into a clear-bottom 384-well microplate to create a 10-point concentration gradient[7].
-
Buffer Addition: Rapidly dispense 50 µL of the target aqueous assay buffer (e.g., 50 mM HEPES, pH 7.4) into each well.
-
DMSO Normalization: Back-fill wells with neat DMSO using the acoustic dispenser to ensure the final DMSO concentration is exactly 1.0% (v/v) across all wells.
-
Incubation: Seal the plate and incubate for 2 hours at room temperature (25°C) with gentle orbital shaking to reach kinetic equilibrium[10].
-
Nephelometric Measurement: Read the plate using a laser nephelometer. Measure the forward scattered light (counts)[3].
-
Data Analysis: Plot scattered light counts versus compound concentration. The kinetic solubility limit is defined as the inflection point where light scattering counts significantly exceed the baseline (buffer + 1% DMSO control)[11].
Sources
- 1. wyatt.com [wyatt.com]
- 2. The Ecstasy and Agony of Assay Interference Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bmglabtech.com [bmglabtech.com]
- 4. Resonant waveguide grating based assays for colloidal aggregate detection and promiscuity characterization in natural products - RSC Advances (RSC Publishing) DOI:10.1039/C9RA06466D [pubs.rsc.org]
- 5. americanlaboratory.com [americanlaboratory.com]
- 6. DRUG DISCOVERY - Benefits of Acoustic Liquid Handling in Drug Discovery [drug-dev.com]
- 7. archive.perlara.com [archive.perlara.com]
- 8. Aqueous Solubility Assay - Enamine [enamine.net]
- 9. researchgate.net [researchgate.net]
- 10. enamine.net [enamine.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
refining recrystallization methods to achieve high-purity C14H12O3S synthesis
Welcome to the Technical Support Center for the synthesis and purification of C14H12O3S , commonly known as Tiaprofenic Acid (5-benzoyl-alpha-methyl-2-thiopheneacetic acid).
As a Senior Application Scientist, I have designed this portal specifically for drug development professionals and synthetic chemists. Tiaprofenic acid is a potent non-steroidal anti-inflammatory drug (NSAID) whose pharmacological efficacy relies entirely on its ability to selectively inhibit cyclooxygenase (COX) enzymes. However, achieving the >99.6% HPLC purity required for preclinical and clinical applications is notoriously difficult due to the co-crystallization of structurally similar thiophene isomers and the compound's tendency to "oil out" during purification.
This guide provides field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to ensure absolute structural integrity in your final yield.
Biological Imperative: Why Purity Matters
Tiaprofenic acid exerts its therapeutic effects by diffusing into inflamed tissues and inhibiting the COX-1 and COX-2 isoenzymes, thereby halting the conversion of arachidonic acid into pro-inflammatory prostaglandins (1). Even trace amounts of positional isomers (e.g., 3-thienyl derivatives) from the synthesis phase can drastically alter the drug's binding affinity in the COX active site, rendering the batch pharmacologically inert or toxic.
Mechanism of action for C14H12O3S inhibiting the COX signaling pathway.
Troubleshooting Guide & FAQs
Q1: During the final recrystallization step, my C14H12O3S product forms a viscous oil rather than distinct crystals. How can I induce proper crystallization? A1: This phenomenon, known as "oiling out" (liquid-liquid phase separation), occurs when the compound precipitates above its melting point (which is approximately 95–98°C for tiaprofenic acid) or when the primary solvent evaporates too rapidly, supersaturating the solution beyond the metastable zone. Causality & Solution: To bypass the metastable oil phase, you must strictly control the supersaturation kinetics. Transition to a miscible anti-solvent crystallization method. Dissolve the crude product in a minimal volume of hot ethanol. Gradually introduce warm water (the anti-solvent) dropwise. Crucially, allow the system to cool slowly (e.g., 0.5°C/min) to room temperature. Introducing a pure seed crystal at the boundary of the metastable zone will provide a nucleation site, thermodynamically favoring solid crystal lattice formation over liquid phase separation.
Q2: My HPLC analysis shows a persistent impurity at RRT 1.2. What is this, and why isn't standard ethanol recrystallization removing it? A2: In the synthesis of tiaprofenic acid via the Friedel-Crafts acylation of α-methyl-2-thiopheneacetic acid, common impurities include unreacted precursors or positional isomers such as (2RS)-2-(5-benzoylthiophen-3-yl)propanoic acid. Causality & Solution: Standard ethanol recrystallization often fails here due to co-crystallization; the structural similarity of the thiophene isomers allows the impurity to integrate seamlessly into the tiaprofenic acid crystal lattice. To clear this, you must exploit slight differences in partition coefficients. Switch to a less polar solvent system, such as isopropyl ether (2) or a methylene chloride/hexane gradient. These solvents disrupt the co-crystallization by differentially solubilizing the isomers based on their subtle dipole moment variations.
Q3: How do I maximize the recovery yield without trapping mother liquor in the crystal lattice? A3: Yield and purity are inversely related in single-solvent systems due to the solubility curve. Causality & Solution: Utilize a temperature-cycled anti-solvent approach. Tiaprofenic acid is highly soluble in organic solvents like ethanol (~20 mg/mL at 25°C) but practically insoluble in water (3). By dissolving the crude product in ethanol and using water as an anti-solvent, you force the compound out of solution. Ensure the water addition is slow; rapid addition causes localized high supersaturation, leading to rapid, chaotic precipitation that physically traps impurities within the crystal lattice.
Quantitative Solvent Profiling
Selecting the correct solvent system is the most critical variable in C14H12O3S purification. The table below synthesizes the solubility kinetics required to design a self-validating purification loop.
Table 1: Solubility Profile & Solvent Selection for C14H12O3S
| Solvent System | Solubility at 25°C (mg/mL) | Suitability for Recrystallization | Mechanistic Rationale |
| Ethanol (Absolute) | ~20.0 | Primary Solvent (Excellent) | High solubility at elevated temps; easily miscible with water for anti-solvent methods. |
| Dimethyl Sulfoxide (DMSO) | ~20.0 | Analytical / Stock (Poor) | High boiling point makes solvent removal difficult; prone to moisture contamination. |
| Dimethylformamide (DMF) | ~15.0 | Analytical / Stock (Poor) | Similar to DMSO; difficult to evaporate without thermal degradation of the compound. |
| Isopropyl Ether | Freely Soluble | Primary Solvent (Good) | Excellent for separating structurally similar thiophene isomers via partition coefficient differences. |
| Water (Aqueous) | < 0.1 (Insoluble) | Anti-Solvent (Excellent) | Induces controlled supersaturation when added to ethanol solutions, forcing lattice formation. |
Experimental Protocol: Optimized Anti-Solvent Recrystallization
This methodology relies on an Ethanol/Water mixed-solvent system. It is designed as a self-validating protocol: visual cues at specific steps confirm that the thermodynamic states required for high-purity crystallization have been achieved.
Workflow for the anti-solvent recrystallization of tiaprofenic acid (C14H12O3S).
Step-by-Step Methodology:
-
Dissolution: Weigh the crude tiaprofenic acid and transfer it to a round-bottom flask. Add a minimal volume of absolute ethanol (approximately 5 mL per 100 mg of crude product).
-
Heating: Heat the suspension gently in a water bath to 60–70°C under continuous magnetic stirring until complete dissolution is achieved.
-
Hot Filtration: Rapidly filter the hot solution through a pre-warmed sintered glass funnel (porosity 3) to remove any insoluble particulates or catalyst residues (e.g., aluminum chloride from the Friedel-Crafts step).
-
Anti-Solvent Addition (Critical Step): Return the filtrate to the heat source. While stirring vigorously, add warm distilled water (60°C) dropwise. Self-Validation: Stop adding water the moment a faint, persistent opalescence (turbidity) appears. This visual cue validates that the metastable limit has been reached.
-
Clarification & Seeding: Add a single drop of hot ethanol to just clear the turbidity, confirming the system is precisely at the saturation point. If available, add 1–2 mg of pure tiaprofenic acid seed crystals.
-
Controlled Cooling: Remove the flask from the heat. Allow it to cool ambiently to room temperature at a rate of approximately 0.5°C/min. Do not disturb the flask, as mechanical shock can induce premature, impure precipitation.
-
Maturation: Once at room temperature, transfer the flask to an ice bath (4°C) for 2 hours to maximize the crystal yield by dropping the solubility floor.
-
Isolation: Recover the white microcrystalline powder via vacuum filtration. Wash the filter cake with a minimal volume of ice-cold 1:10 ethanol/water solution to wash away surface mother liquor without dissolving the product.
-
Drying & Storage: Dry the crystals under high vacuum at 40°C for 12 hours. Store the final purified product at -20°C, protected from light, to prevent degradation of the benzoyl thiophene moiety.
References
- Cayman Chemical.
- ChemicalBook. "Tiaprofenic acid Properties." ChemicalBook.
- Patsnap Synapse. "What is the mechanism of Tiaprofenic Acid?
- NIH PMC. "Single dose oral tiaprofenic acid for acute postoperative pain in adults.
Sources
comparative efficacy of C14H12O3S tiaprofenic acid versus ibuprofen in vitro
Executive Summary & Pharmacological Context
Evaluating nonsteroidal anti-inflammatory drugs (NSAIDs) during preclinical drug development requires a rigorous understanding of their structural nuances and target affinities. Both tiaprofenic acid (C14H12O3S) and ibuprofen (C13H18O2) belong to the 2-arylpropionic acid (2-APA) class. A defining structural feature of 2-APA NSAIDs is a chiral sp3-hybridized tetrahedral carbon within the propionic acid side chain, which dictates their stereoselective 1[1].
While ibuprofen relies on an isobutylphenyl group, tiaprofenic acid incorporates a benzoyl-thiophene moiety. This structural divergence significantly impacts their in vitro cyclooxygenase (COX) binding kinetics, photostability, and downstream efficacy in suppressing prostaglandin E2 (PGE2) synthesis. This guide provides an objective, data-driven comparison of their in vitro performance, supported by self-validating experimental protocols.
Mechanistic Pathways & Target Affinity
Tiaprofenic acid and ibuprofen exert their primary anti-inflammatory effects through the competitive, reversible inhibition of the COX-1 and COX-2 isoenzymes, thereby blocking the conversion of arachidonic acid to prostaglandin H2 (PGH2).
-
Ibuprofen: Demonstrates a relatively balanced, slightly COX-1 skewed inhibition profile in standard in vitro purified enzyme assays. It is considered a non-selective traditional NSAID.
-
Tiaprofenic Acid: Exhibits a degree of selectivity for COX-2 over COX-1, allowing for effective2 with a modulated gastrointestinal risk profile compared to non-selective COX inhibitors[2]. In vitro, tiaprofenic acid potently inhibits prostaglandin synthesis by 3[3].
However, the thiophene ring in tiaprofenic acid introduces unique photoreactivity. It is capable of absorbing UV radiation, leading to spontaneous decarboxylation and the formation of 4[4]. This necessitates specific handling precautions during in vitro assays that are not required for ibuprofen.
Mechanism of action: Tiaprofenic acid and ibuprofen inhibiting COX-1 and COX-2 pathways.
Comparative Quantitative Data (In Vitro)
To facilitate direct comparison, the following table summarizes the physicochemical and in vitro pharmacological properties of both compounds.
| Property | Tiaprofenic Acid (C14H12O3S) | Ibuprofen (C13H18O2) |
| Chemical Class | 2-arylpropionic acid (Thiophene derivative) | 2-arylpropionic acid (Isobutylphenyl derivative) |
| Primary Target | COX-1 / COX-2 (COX-2 preferential) | COX-1 / COX-2 (Non-selective) |
| Molecular Weight | 260.31 g/mol | 206.29 g/mol |
| Photostability | Low (Susceptible to UV decarboxylation) | High (Relatively stable) |
| In Vitro PGE2 Suppression | High Efficacy | Moderate to High Efficacy |
Experimental Methodologies: Self-Validating Protocols
To objectively compare the in vitro efficacy of tiaprofenic acid and ibuprofen, researchers must employ rigorous, self-validating assays. The following protocols detail the evaluation of COX inhibition and downstream PGE2 suppression.
Protocol A: Recombinant Human COX-1/COX-2 Inhibitor Screening Assay
Rationale (Causality): Using purified recombinant enzymes isolates the direct drug-target interaction kinetics, removing confounding cellular variables (such as membrane permeability or protein binding) to establish baseline IC50 values.
-
Reagent Preparation: Prepare assay buffer (100 mM Tris-HCl, pH 8.0, containing 1 µM hematin and 2 mM phenol). Expertise Insight: Hematin is a critical cofactor for the peroxidase activity of COX; omitting it will result in false-negative enzyme activity.
-
Drug Dilution: Prepare serial dilutions of tiaprofenic acid and ibuprofen (0.01 µM to 100 µM) in DMSO. Validation Check: Ensure the final DMSO concentration in the assay well does not exceed 1% to prevent solvent-induced enzyme denaturation.
-
Enzyme Incubation: Add 10 units of recombinant human COX-1 or COX-2 to the respective wells. Add the drug dilutions and incubate for 10 minutes at 37°C. Causality: Pre-incubation allows time-dependent inhibitors to reach thermodynamic equilibrium with the enzyme active site.
-
Reaction Initiation: Add arachidonic acid (final concentration 10 µM) to initiate the reaction. Incubate for exactly 2 minutes at 37°C.
-
Termination and Readout: Stop the reaction by adding 1 M HCl. Quantify the production of PGF2α (a stable reduction product of PGH2) using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).
Protocol B: Human Synoviocyte PGE2 Suppression Assay
Rationale (Causality): While purified enzymes show binding affinity, whole-cell assays in human synoviocytes better mimic the physiological microenvironment of joint inflammation, accounting for drug penetration and intracellular metabolism.
-
Cell Culture: Seed human fibroblast-like synoviocytes (HFLS) in 96-well plates at 1×104 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours to allow adherence.
-
Inflammatory Induction: Wash cells and replace media with serum-free DMEM. Stimulate cells with 10 ng/mL Interleukin-1β (IL-1β) to induce COX-2 expression. Validation Check: Include a vehicle-only control (no IL-1β) to establish baseline constitutive PGE2 levels.
-
Drug Treatment: Concurrently add tiaprofenic acid or ibuprofen at varying concentrations (0.1, 1, 10, 50 µM). Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Supernatant Harvest & Quantification: Collect the cell culture supernatant and centrifuge at 2000 x g for 5 minutes to remove debris. Quantify secreted PGE2 using a specific competitive ELISA.
-
Viability Counter-Screen: Perform an MTT assay on the remaining cells. Causality: This step is an absolute requirement to validate that the reduction in PGE2 is due to targeted COX inhibition and not simply a byproduct of drug-induced cellular cytotoxicity.
Step-by-step in vitro workflow for assessing NSAID efficacy in human synoviocytes.
Laboratory Insights & Troubleshooting
When comparing these two 2-APA derivatives, their structural nuances dictate laboratory handling. Tiaprofenic acid's thiophene ring enhances its affinity for the COX-2 active site, resulting in potent suppression of PGE2 in synoviocyte models.
Expertise Insight: Because tiaprofenic acid is highly susceptible to UV-induced decarboxylation, all in vitro preparations must be handled under amber lighting or wrapped in foil. Failure to do so will result in the formation of peroxyl radicals, artificially skewing cytotoxicity data in the MTT counter-screen and leading to false-positive toxicity results—a variable less critical when working with the highly stable ibuprofen.
References
- What is the mechanism of Tiaprofenic Acid?
- Photodegradation Mechanism of Nonsteroidal Anti-Inflammatory Drugs Containing Thiophene Moieties: Suprofen and Tiaprofenic Acid, The Journal of Physical Chemistry B - ACS Public
- Clinical pharmacokinetics of tiaprofenic acid and its enantiomers, PubMed - NIH,
- Tiaprofenic acid | Nonsteroidal Anti-inflamm
Sources
validating LC-MS/MS bioanalytical methods for C14H12O3S pharmacokinetic studies
An In-Depth Guide to Validating LC-MS/MS Bioanalytical Methods for Suprofen (C14H12O3S) Pharmacokinetic Studies
This guide provides a comprehensive framework for the development and validation of robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Suprofen (C14H12O3S) in biological matrices. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the causality behind experimental choices, ensuring a self-validating and scientifically sound approach to bioanalysis critical for pharmacokinetic (PK) studies.
Introduction: The Imperative for Rigorous Bioanalysis in Pharmacokinetics
Suprofen (C14H12O3S) is a non-steroidal anti-inflammatory drug (NSAID) from the propionic acid class.[1][2] Its therapeutic efficacy is intrinsically linked to its pharmacokinetic profile—how it is absorbed, distributed, metabolized, and excreted (ADME).[3] Accurate measurement of drug concentrations in biological fluids like plasma over time is the bedrock of any PK study, providing essential data for determining dosing regimens, assessing bioavailability, and ensuring safety.[4][5]
LC-MS/MS has become the gold standard for bioanalysis due to its unparalleled sensitivity, selectivity, and speed.[4][6][7] However, the power of the technique is only realized through a meticulous validation process that demonstrates the method is reliable and fit for its intended purpose.[8] This guide compares key methodologies and details a validation strategy grounded in the globally harmonized regulatory framework.
The Regulatory Cornerstone: Adherence to the ICH M10 Guideline
Bioanalytical method validation (BMV) is not an arbitrary exercise; it is mandated by regulatory agencies to ensure data integrity. Historically, laboratories navigated separate guidelines from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). This landscape has been streamlined by the International Council for Harmonisation (ICH), which introduced the M10 Bioanalytical Method Validation and Study Sample Analysis guideline.[9][10][11]
The ICH M10 guideline represents a harmonized international standard, ensuring that a single, robust validation package can be submitted to and accepted by regulatory bodies worldwide.[9][10][12] Adherence to ICH M10 is not merely a recommendation; it is a prerequisite for regulatory success.
Sources
- 1. High-performance liquid chromatographic determination of suprofen in drug substance and capsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Disposition of suprofen in rats following intravenous injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. alliedacademies.org [alliedacademies.org]
- 5. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 6. recipp.ipp.pt [recipp.ipp.pt]
- 7. eijppr.com [eijppr.com]
- 8. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. ICH Harmonised Guideline M10 Bioanalytical Method Validation and Study Sample Analysis to be implemented by PQT/MED | WHO - Prequalification of Medical Products (IVDs, Medicines, Vaccines and Immunization Devices, Vector Control) [extranet.who.int]
- 11. ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis - ECA Academy [gmp-compliance.org]
- 12. symmetric.events [symmetric.events]
A Comparative Guide to Inter-Laboratory Validation of Suprofen (C14H12O3S) Quantification Protocols for Regulatory Compliance
An expert comparison of C14H12O3S (Suprofen) quantification protocols for inter-laboratory validation and regulatory compliance is detailed below. This guide provides an in-depth analysis of methodologies, supporting experimental data, and best practices for ensuring data integrity across multiple laboratory sites.
Abstract
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for the quantification of Suprofen (C14H12O3S), a non-steroidal anti-inflammatory drug. The focus is on establishing a robust, transferable analytical protocol suitable for inter-laboratory validation, a critical step for regulatory submissions to agencies such as the FDA and EMA. We delve into the causality behind experimental choices, present detailed validation protocols, and offer illustrative performance data to guide researchers and drug development professionals in selecting the most appropriate methodology for their needs. This document is designed to satisfy the principles of Expertise, Authoritativeness, and Trustworthiness (E-E-A-T) by grounding its recommendations in established regulatory frameworks and scientific principles.
Introduction: The Regulatory Imperative for Validated Bioanalytical Methods
The accurate quantification of active pharmaceutical ingredients (APIs) like Suprofen is fundamental to drug development, from preclinical pharmacokinetic studies to final quality control of the drug product. Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), mandate that analytical methods be rigorously validated to ensure their reliability. When a method is intended for use across multiple laboratories, such as in a multi-site clinical trial or by different contract research organizations (CROs), an inter-laboratory validation (also known as a collaborative study or round-robin test) is the ultimate demonstration of its robustness and transferability.
This guide compares two ubiquitous analytical techniques for the quantification of Suprofen in human plasma: HPLC-UV and LC-MS/MS.
-
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): A robust, cost-effective, and widely available technique. Its selectivity is based on the chromatographic separation and the analyte's ability to absorb light at a specific wavelength.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): Offers superior sensitivity and selectivity by coupling chromatographic separation with mass-based detection of specific parent-to-daughter ion transitions. This is often considered the gold standard for bioanalysis.
The choice between these methods is not merely about performance but involves a strategic assessment of the required sensitivity, the complexity of the sample matrix, available equipment, and the stage of drug development.
Comparative Analysis of Quantification Protocols
A successful inter-laboratory validation hinges on a meticulously detailed and validated core protocol. Below, we present two distinct, validated protocols for Suprofen quantification, followed by a head-to-head comparison of their performance characteristics.
Experimental Workflow Overview
The general workflow for sample analysis is critical for ensuring consistency across participating laboratories. Any ambiguity in the process can introduce significant variability.
comparing COX-1 vs COX-2 inhibition selectivity of different C14H12O3S isomers
Target Engagement Profile: C14H12O3S Isomers
The molecular formula C14H12O3S (exact mass: 260.05 u) corresponds to two prominent non-steroidal anti-inflammatory drugs (NSAIDs) of the arylpropionic acid (profen) class: Suprofen and Tiaprofenic acid [1],[2]. While both compounds are utilized to manage inflammatory pain by inhibiting the cyclooxygenase (COX) pathway, their distinct positional isomerism fundamentally dictates their enzyme binding kinetics and selectivity profiles.
As a Senior Application Scientist, evaluating these isomers requires moving beyond basic IC50 readouts. We must analyze the structural causality behind their target engagement and employ self-validating experimental models to understand their true pharmacological behavior in physiological environments[3].
Structural Causality: The Thiophene-Benzene Swap
Both isomers feature a chiral center at the α-carbon of the propionic acid moiety, but their primary differentiator is the spatial orientation of their aromatic rings:
-
Suprofen (α-methyl-4-(2-thienylcarbonyl)benzeneacetic acid): The thiophene ring is linked via a carbonyl group to a benzene ring that bears the propionic acid[1].
-
Tiaprofenic Acid (5-benzoyl-α-methyl-2-thiopheneacetic acid): The arrangement is inverted. A benzene ring is linked via a carbonyl to a thiophene ring bearing the propionic acid[1],[2].
Mechanistic Insight: This structural inversion alters the dihedral angles and the flexibility of the molecule's lipophilic tail. When entering the hydrophobic channel of the COX active site—guarded by the Arg120 and Tyr355 bottleneck—the specific geometry of the terminal aromatic ring dictates insertion depth. COX-2 possesses a larger side pocket due to a Val523 substitution (compared to Ile523 in COX-1). However, the specific steric bulk and rigid presentation of the thiophene/benzene swap in both C14H12O3S isomers restrict deep insertion into this COX-2 side pocket, enforcing a preferential inhibition of the smaller COX-1 active site[3].
Quantitative Selectivity Analysis
To objectively compare their performance, we evaluate the Selectivity Index (SI), defined here as the ratio of COX-2 IC50 to COX-1 IC50. A higher SI indicates a stronger preference for COX-1, which is clinically associated with gastrointestinal and renal side effects due to the suppression of constitutive homeostatic prostaglandins[3].
| Compound | Molecular Formula | COX-1 IC50 | COX-2 IC50 | Selectivity Index (COX-2 / COX-1) | Target Preference |
| Suprofen | C14H12O3S | 1.1 µM | 8.7 µM | ~7.9 | COX-1 Selective[4] |
| Tiaprofenic Acid | C14H12O3S | 1.44 nM* | N/A | High | COX-1 Selective[5] |
*Note: The highly potent 1.44 nM value for Tiaprofenic acid is derived from purified recombinant enzyme assays[5]. While absolute IC50 values fluctuate drastically between recombinant and whole-blood assays, the relative selectivity ratio (COX-1 > COX-2) remains a consistent hallmark of the profen class.
Self-Validating Experimental Protocol: Human Whole Blood Assay (HWBA)
The Causality Behind the Method: Relying solely on purified recombinant enzyme assays often artificially inflates inhibitor potency because it ignores the high plasma protein binding (>99%) characteristic of arylpropionic acids. To generate trustworthy, translatable data, we employ the Human Whole Blood Assay (HWBA). By utilizing whole blood, the protocol creates a self-validating system where the free-drug fraction naturally equilibrates with plasma proteins, yielding physiologically relevant IC50 values[3].
Step-by-Step Methodology:
-
Blood Collection & Aliquoting: Draw venous blood from healthy human volunteers (abstaining from NSAIDs for 14 days) into heparinized tubes (for COX-2) and non-anticoagulated tubes (for COX-1).
-
COX-1 Constitutive Assay (Platelet Origin):
-
Aliquot 1 mL of non-anticoagulated blood into glass tubes containing varying concentrations of the C14H12O3S isomer (dissolved in DMSO; final DMSO concentration <1%).
-
Validation Check: Include a vehicle-only control to establish baseline 100% activity.
-
Incubate at 37°C for 1 hour. Endogenous thrombin generated during coagulation stimulates platelet COX-1 to produce Thromboxane B2 (TXB2).
-
-
COX-2 Inducible Assay (Monocyte Origin):
-
Aliquot 1 mL of heparinized blood. Add 10 µg/mL of lipopolysaccharide (LPS) to induce COX-2 expression in monocytes.
-
Add the isomer and incubate for 24 hours at 37°C to allow for COX-2 translation and subsequent Prostaglandin E2 (PGE2) synthesis.
-
-
Quantification & Analysis:
-
Centrifuge all samples at 2,000 x g for 10 minutes at 4°C to isolate serum/plasma.
-
Quantify TXB2 (COX-1 proxy) and PGE2 (COX-2 proxy) using specific Enzyme-Linked Immunosorbent Assays (ELISA).
-
Calculate the IC50 by plotting the percentage of inhibition against the log concentration of the isomer using non-linear regression.
-
Mechanistic Pathway Visualization
The following diagram illustrates the divergence of the arachidonic acid cascade and highlights where the C14H12O3S isomers exert their preferential inhibitory pressure.
Arachidonic acid cascade illustrating the preferential inhibition of COX-1 over COX-2 by C14H12O3S isomers.
References
-
[4] Title: Suprofen (CAS 40828-46-4) - Cayman Chemical Source: caymanchem.com URL:
-
[3] Title: Pharmacokinetic–pharmacodynamic correlations and biomarkers in the development of COX-2 inhibitors Source: oup.com URL:
-
[1] Title: Photodegradation Mechanism of Nonsteroidal Anti-Inflammatory Drugs Containing Thiophene Moieties: Suprofen and Tiaprofenic Acid Source: acs.org URL:
-
[2] Title: Tiaprofenic acid - wikidoc Source: wikidoc.org URL:
-
[5] Title: COX | COX pathway | COX inhibitors - Adooq Bioscience Source: adooq.com URL:
Sources
comparative hepatotoxicity of C14H12O3S NSAIDs in human hepatic cell lines
[shape=rect, style="filled,rounded", fontname
CYP450-mediated bioactivation pathway of thiophene-containing NSAIDs leading to hepatotoxicity.
Model Selection: HepG2 vs. HepaRG Cell Lines
To accurately capture metabolism-dependent hepatotoxicity, the choice of the in vitro model is paramount. A common pitfall in drug development is relying on models that lack physiological relevance.
-
HepG2 : A human hepatocellular carcinoma line. While robust and easy to culture, HepG2 cells lack significant basal expression of key CYP450 enzymes (e.g., CYP2C9, CYP3A4). They are useful for assessing intrinsic (direct) cytotoxicity but will yield false negatives for bioactivation-dependent toxicity [3].
-
HepaRG : A highly differentiated human hepatoma cell line. When cultured under specific differentiation conditions, HepaRG cells express phase I and phase II metabolizing enzymes, as well as transporters, at levels comparable to primary human hepatocytes (PHHs) [3]. HepaRG is the gold standard for comparing Suprofen and Tiaprofenic acid.
Comparative Quantitative Data
The following table summarizes the comparative in vitro hepatotoxicity metrics for Suprofen and Tiaprofenic acid across both cell lines. The dramatic shift in Suprofen's IC50 in HepaRG cells highlights its CYP-dependent toxicity.
| Metric | Cell Line | Suprofen (C14H12O3S) | Tiaprofenic Acid (C14H12O3S) | Causality / Interpretation |
| Cytotoxicity (IC50, 72h) | HepG2 | > 500 µM | > 800 µM | Both show low intrinsic toxicity in the absence of CYP metabolism. |
| Cytotoxicity (IC50, 72h) | HepaRG | ~ 85 µM | > 600 µM | Suprofen toxicity increases >5-fold due to CYP-mediated bioactivation. |
| ATP Depletion (EC50) | HepaRG | ~ 40 µM | > 400 µM | Suprofen causes severe mitochondrial impairment prior to cell death. |
| ROS Generation (Fold Change) | HepaRG | 4.2x (at 100 µM) | 1.1x (at 100 µM) | Thiophene S-oxides from Suprofen deplete GSH, triggering oxidative stress. |
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. By incorporating specific inhibitors, we prove that the observed toxicity is mechanistically linked to metabolism rather than off-target artifacts.
Self-validating experimental workflow for assessing metabolism-dependent in vitro hepatotoxicity.
Protocol 1: CYP-Dependent ATP Depletion Assay in HepaRG Cells
Rationale : ATP depletion is a highly sensitive, early marker of mitochondrial toxicity. By using 1-Aminobenzotriazole (1-ABT), a pan-CYP inhibitor, we can definitively prove whether toxicity is driven by the parent drug or a reactive metabolite [4].
-
Cell Seeding & Differentiation : Seed HepaRG cells in 96-well collagen-coated plates at 72,000 cells/well. Culture for 14 days in William's E growth medium, followed by 14 days in differentiation medium containing 1.7% DMSO to induce physiological CYP expression.
-
Pre-treatment (The Self-Validating Step) : Pre-incubate half the plate with 1 mM 1-ABT for 2 hours to block CYP activity. The other half receives a vehicle control (0.1% DMSO).
-
Compound Dosing : Treat cells with serial dilutions of Suprofen and Tiaprofenic acid (1 µM to 1000 µM) for 48 hours.
-
ATP Quantification : Lyse cells and add a luciferin/luciferase reagent (e.g., CellTiter-Glo). Read luminescence using a microplate reader.
-
Data Interpretation : If Suprofen's toxicity is rescued by 1-ABT, it confirms that a CYP-generated reactive metabolite (thiophene S-oxide) is the toxicological culprit.
Protocol 2: High-Content Screening (HCS) for Oxidative Stress
Rationale : To visualize and quantify the downstream effects of GSH depletion caused by reactive metabolites at a single-cell resolution.
-
Dye Loading : Following a 24-hour exposure to the NSAIDs, wash cells with PBS and load with 5 µM CellROX Green (to detect ROS) and 1 µg/mL Hoechst 33342 (nuclear counterstain) for 30 minutes at 37°C.
-
Automated Imaging : Image plates using a High-Content Imaging System (e.g., PerkinElmer Opera Phenix) at 20x magnification. Capture at least 4 fields per well to ensure statistical significance.
-
Image Analysis : Use automated software to segment nuclei and measure the mean CellROX fluorescence intensity within the cytoplasmic region.
-
Normalization : Normalize ROS intensity to the total cell count (via Hoechst) to ensure that elevated ROS signals are not artifacts of differential cell detachment or proliferation rates.
References
- Bioactivation Potential of Thiophene-Containing Drugs | Chemical Research in Toxicology | Link
- Hepatocellular damage from non-steroidal anti-inflammatory drugs | QJM - Oxford Academic | Link
- A Review on New Frontiers in Drug-Drug Interaction Predictions and Safety Evaluations with In Vitro Cellular Models | PMC | Link
- Developing Structure−Activity Relationships for the Prediction of Hepatotoxicity | Chemical Research in Toxicology | Link
Personal protective equipment for handling C14H12O3S
Operational & Safety Guide: Handling C14H12O3S (Suprofen) in the Laboratory
Introduction
C14H12O3S, universally known in drug development as Suprofen , is a potent nonsteroidal anti-inflammatory drug (NSAID) utilized in pharmacological research to study cyclooxygenase (COX) inhibition. Because it presents significant acute toxicity risks, strict adherence to Personal Protective Equipment (PPE) standards and operational protocols is mandatory. This guide provides an authoritative, self-validating framework for the safe handling, preparation, and disposal of C14H12O3S.
Hazard Profile and Physicochemical Properties
Understanding the physical and toxicological properties of C14H12O3S is the first step in risk mitigation. The compound is typically encountered as a fine powder, which introduces severe inhalation and contact risks via aerosolized dust. According to the , it is classified under GHS as Acute Tox. 3 (Oral).
Table 1: C14H12O3S (Suprofen) Safety & Property Summary
| Parameter | Specification / Data |
| Chemical Name | Suprofen (α-Methyl-p-(2-thenoyl)phenylacetic acid) |
| CAS Number | 40828-46-4 |
| Molecular Weight | 260.31 g/mol |
| GHS Classification | Acute Toxicity 3 (Oral) |
| Hazard Statements | H301: Toxic if swallowed |
| Solubility | DMSO (≥20 mg/mL) |
| Storage Requirements | Cool, dry, well-ventilated area; Store locked up |
Personal Protective Equipment (PPE) Matrix
Selecting the correct PPE is not just about regulatory compliance; it is about establishing a self-validating barrier against specific exposure routes.
-
Hand Protection: Nitrile rubber gloves (minimum 0.11 mm thickness, EN374 compliant).
-
Causality: Nitrile provides excellent chemical resistance against the solid powder and the primary solvent (DMSO) used to dissolve Suprofen. DMSO is a powerful penetration enhancer; if contaminated, it can rapidly transport dissolved C14H12O3S through the dermal barrier. Validation: Always double-glove when handling the DMSO solution; inspect the outer glove for micro-tears before proceeding.
-
-
Eye Protection: Tight-fitting safety goggles (EN166 compliant).
-
Causality: Prevents ocular exposure to airborne particulates during the weighing of the dry powder. Standard safety glasses leave the orbital area vulnerable to aerosolized dust.
-
-
Body Protection: Tyvek sleeves or a fully buttoned, fluid-resistant laboratory coat.
-
Causality: Eliminates the electrostatic attraction of the fine powder to street clothing, preventing secondary exposure outside the primary containment zone.
-
-
Respiratory Protection: N95, FFP3, or P100 particulate respirator.
-
Causality: Required if handling the dry powder outside of a containment system. Inhalation of toxic particulates can lead to systemic ingestion via the mucociliary escalator.
-
Standard Operating Procedure: Preparation of C14H12O3S Solutions
For in vitro assays, researchers typically prepare stock solutions in Dimethyl Sulfoxide (DMSO). This workflow minimizes aerosolization and guarantees assay integrity.
Step-by-Step Methodology:
-
Containment & Verification: Turn on the chemical fume hood. Validation Check: Verify the hood's magnehelic gauge reads within the safe operational zone (typically 0.4–0.6 inches of water) to ensure adequate inward airflow before opening the chemical container.
-
Weighing: Tare an anti-static weigh boat on an analytical balance inside the fume hood. Carefully dispense the required mass of C14H12O3S powder using a clean micro-spatula. Causality: Suprofen powder can hold a static charge; using anti-static boats prevents the toxic powder from repelling and aerosolizing.
-
Solubilization: Transfer the powder to a pre-labeled, amber glass vial. Add the calculated volume of anhydrous DMSO (e.g., to achieve a 20 mg/mL stock). Causality: Anhydrous DMSO prevents rapid degradation of the compound and ensures reproducible concentration gradients for downstream assays.
-
Agitation & Confirmation: Cap the vial tightly with a PTFE-lined septum cap. Vortex gently. Validation Check: Visually inspect the solution against a light source; the absolute absence of floating particulates confirms complete solubilization.
-
Decontamination: Wipe down the balance and spatulas with a solvent-dampened cloth (70% isopropanol), followed by soap and water. Causality: Cross-contamination of a highly potent COX inhibitor can invalidate subsequent biochemical assays and pose an unrecognized toxic hazard to the next operator.
Workflow for the safe preparation of C14H12O3S solutions.
Pharmacological Context: Mechanism of Action
Understanding why C14H12O3S is handled with such care helps contextualize its biological potency. Suprofen is a non-selective inhibitor of cyclooxygenase (COX-1 and COX-2) enzymes. By blocking these enzymes, it halts the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.
Mechanism of C14H12O3S (Suprofen) inhibiting prostaglandin synthesis.
Spill Management and Decontamination
A spill of C14H12O3S requires immediate, systematic action to prevent oral or inhalation exposure.
Step-by-Step Spill Response:
-
Evacuate and Isolate: Clear personnel from the immediate area. Validation Check: Ensure the fume hood or local exhaust remains running to capture airborne dust.
-
Upgrade PPE: If the spill is outside a primary containment hood, don a particulate respirator (N95/P100) before approaching the spill zone.
-
Containment (Dry Spill): Do NOT dry sweep, as this aerosolizes the toxic powder. Lightly dampen the powder with a compatible solvent (e.g., water or a mild alcohol) to bind the dust.
-
Collection: Use a damp absorbent pad to collect the material. Place all contaminated pads and broken glass into a puncture-resistant, sealable hazardous waste container.
-
Surface Decontamination: Wash the spill area thoroughly with soap and water. Causality: Suprofen is an organic acid derivative; standard surfactants mechanically lift and remove residual traces from non-porous lab benches better than dry wiping.
Chemical Disposal Plan
C14H12O3S must never be disposed of in standard municipal waste or down the drain due to its acute toxicity and potential environmental impact. As outlined by the , strict disposal protocols apply.
-
Solid Waste: Collect all unused powder, contaminated weigh boats, and PPE in a designated, labeled "Toxic Solid Waste" container (Hazard Class 6.1).
-
Liquid Waste: DMSO solutions containing Suprofen must be collected in compatible, clearly labeled solvent waste carboys.
-
Destruction Method: The preferred method of disposal is high-temperature incineration. Causality: The waste should be dissolved in a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber system. The scrubber is critical to neutralize sulfur oxides (SOx) generated from the breakdown of the thiophene ring in the C14H12O3S molecule.
-
Regulatory Compliance: Transfer all collected waste to a licensed hazardous waste management facility in accordance with local and federal (e.g., RCRA) regulations.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
